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  • Product: 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

Core Science & Biosynthesis

Foundational

3-Fluoro-4-methoxymandelic acid molecular weight and formula

An In-Depth Technical Guide to 3-Fluoro-4-methoxymandelic Acid: A Core Scaffold for Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxymandelic acid, a fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-4-methoxymandelic Acid: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxymandelic acid, a fluorinated aromatic α-hydroxy acid of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to detail its physicochemical properties, plausible synthetic routes, analytical methodologies, and its strategic importance as a building block for novel therapeutics. The strategic incorporation of a fluorine atom onto the 4-methoxymandelic acid scaffold is discussed in the context of its potential to enhance pharmacokinetic and pharmacodynamic properties, a cornerstone of modern pharmaceutical design.

Introduction: The Strategic Value of Fluorination in Mandelic Acid Scaffolds

Mandelic acid and its derivatives represent a class of aromatic α-hydroxy acids that are pivotal scaffolds in synthetic and medicinal chemistry.[1][2] Their utility stems from a unique molecular architecture that combines an aromatic ring, a carboxylic acid group, and a stereogenic α-hydroxyl center, offering a rich platform for chemical modification and stereochemical control.[1][2]

The strategic introduction of fluorine into drug candidates is a well-established and powerful tactic in medicinal chemistry.[3] Judicious placement of fluorine can profoundly influence a molecule's physicochemical and biological properties, including:

  • Metabolic Stability: The strength of the carbon-fluorine bond can block sites susceptible to metabolic oxidation, thereby increasing the molecule's half-life.

  • Potency and Selectivity: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and modulate binding interactions with target proteins.[3]

  • Lipophilicity and Permeability: Fluorine substitution can enhance a compound's ability to cross biological membranes, a critical factor for bioavailability and reaching intracellular targets.

3-Fluoro-4-methoxymandelic acid combines the versatile mandelic acid core with the strategic benefits of a fluorine substituent. This positions it as a high-value building block for creating next-generation therapeutics with potentially superior drug-like properties.[1][4]

Molecular Profile and Physicochemical Properties

The fundamental properties of 3-Fluoro-4-methoxymandelic acid are derived from its constituent functional groups.

Chemical Structure and Formula
  • Chemical Name: 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

  • Molecular Formula: C₉H₉FO₄

  • Molecular Weight: 200.17 g/mol

  • Key Structural Features:

    • A central chiral carbon (α-carbon) bonded to a hydroxyl group.

    • A carboxylic acid moiety.

    • A phenyl ring substituted with a fluorine atom at the C3 position and a methoxy group at the C4 position.

Predicted Physicochemical Data

The following table summarizes the core physicochemical properties of 3-Fluoro-4-methoxymandelic acid and its close, non-fluorinated or structurally related analogues for comparison.

Property3-Fluoro-4-methoxymandelic Acid4-Methoxymandelic Acid[5]3-Fluoro-4-methoxyphenylacetic Acid[6][7]
Molecular Formula C₉H₉FO₄C₉H₁₀O₄C₉H₉FO₃
Molecular Weight 200.17 g/mol 182.17 g/mol 184.16 g/mol
Key Difference Target MoleculeLacks fluorineLacks α-hydroxyl group
Predicted XLogP3 ~1.50.61.46
Predicted pKa ~3.1 (Carboxylic Acid)~3.3~4.0
Hydrogen Bond Donors 2 (OH, COOH)2 (OH, COOH)1 (COOH)
Hydrogen Bond Acceptors 4 (4xO, F)4 (4xO)3 (3xO, F)

Note: Values for 3-Fluoro-4-methoxymandelic acid are estimated based on chemical principles and data from analogues. XLogP3 is a measure of lipophilicity.

The introduction of fluorine is expected to increase lipophilicity (higher XLogP3) and acidity (lower pKa) compared to its non-fluorinated counterpart, 4-methoxymandelic acid. These modulations are critical for influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Manufacturing Pathways

While a specific, validated synthesis for 3-Fluoro-4-methoxymandelic acid is not prominently published, two logical and robust synthetic strategies can be proposed based on established organic chemistry reactions and analogous preparations.

Pathway A: Cyanohydrin Formation and Hydrolysis

This classic two-step approach is a reliable method for constructing α-hydroxy acids from aldehydes. The causality behind this pathway lies in the nucleophilic addition of cyanide to the electrophilic carbonyl carbon, followed by the robust hydrolysis of the nitrile to a carboxylic acid.

Starting Material: 3-Fluoro-4-methoxybenzaldehyde[8][9]

  • Step 1: Nucleophilic Addition to form the Cyanohydrin. The aldehyde is reacted with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form the intermediate 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile. This reaction is typically performed in a buffered aqueous or alcoholic solution.

  • Step 2: Acid-Catalyzed Hydrolysis. The resulting cyanohydrin is then subjected to strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and heated. The nitrile group is hydrolyzed to a carboxylic acid, yielding the final product, 3-Fluoro-4-methoxymandelic acid.

Synthesis_Pathway_A start 3-Fluoro-4-methoxybenzaldehyde step1 Cyanohydrin Intermediate start->step1  + KCN or TMSCN (Nucleophilic Addition)   end_product 3-Fluoro-4-methoxymandelic Acid step1->end_product  + H₃O⁺, Heat (Hydrolysis)  

Caption: Synthesis via Cyanohydrin Formation and Hydrolysis.

Pathway B: Electrophilic Aromatic Substitution with Glyoxylic Acid

This pathway is analogous to the improved, high-yield synthesis of DL-4-Hydroxy-3-methoxymandelic acid (VMA).[10] It relies on the electrophilic addition of glyoxylic acid to an activated aromatic ring.

Starting Material: 2-Fluoro-1-methoxybenzene (3-Fluoroanisole)

  • Step 1: Alkaline Condensation. 3-Fluoroanisole is dissolved in a cold, concentrated alkaline solution (e.g., NaOH). An ice-cold aqueous solution of glyoxylic acid is then added slowly with vigorous stirring, maintaining a low temperature (0 to -5 °C). The methoxy group activates the benzene ring, directing the electrophilic glyoxylic acid to the para position to form the desired product. This one-step condensation provides a direct and potentially high-yield route.[10]

Synthesis_Pathway_B start 3-Fluoroanisole end_product 3-Fluoro-4-methoxymandelic Acid start->end_product  + Glyoxylic Acid  NaOH (aq), <0°C (Alkaline Condensation)   Analytical_Workflow sample Racemic Sample (3-Fluoro-4-methoxymandelic Acid) hplc Chiral HPLC System (e.g., CHIRALPAK® IC) sample->hplc separation Separation of Enantiomers (R) and (S) hplc->separation detection UV Detector (λ = 230 nm) separation->detection analysis Data Analysis (Peak Integration, % ee) detection->analysis

Sources

Exploratory

An In-depth Technical Guide to the UV-Vis Absorption Characteristics of Fluorinated Methoxy Mandelic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Mandelic Acid Derivatives and Their Spectroscopic Fingerprints Mandelic acid (2-hydroxy-2-phenylacetic acid), a simple alp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mandelic Acid Derivatives and Their Spectroscopic Fingerprints

Mandelic acid (2-hydroxy-2-phenylacetic acid), a simple alpha-hydroxy acid, and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals.[1][2][3] The incorporation of fluorine and methoxy groups into the phenyl ring of mandelic acid can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the fundamental electronic characteristics of these modified structures is crucial for quality control, reaction monitoring, and elucidating structure-activity relationships.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, accessible, and non-destructive analytical technique that provides insights into the electronic transitions within a molecule.[4] For aromatic compounds like mandelic acid derivatives, the UV-Vis absorption spectrum is a unique fingerprint of the conjugated π-electron system. This guide provides a comprehensive overview of the principles governing the UV-Vis absorption of fluorinated methoxy mandelic acids, outlines a robust experimental protocol for their analysis, and presents a predictive framework for their spectral characteristics.

The Electronic Landscape of the Mandelic Acid Chromophore

The primary chromophore in mandelic acid—the part of the molecule responsible for absorbing UV light—is the benzene ring.[5] The electronic transitions observed in the UV-Vis spectrum of aromatic compounds are primarily of two types:

  • π→π* Transitions: These are high-energy transitions of electrons from a bonding (π) to an anti-bonding (π*) molecular orbital. In benzene and its simple derivatives, these transitions give rise to two characteristic absorption bands: the intense E-band (around 180-200 nm) and the less intense, vibrational fine-structured B-band (around 255 nm).[6]

  • n→π* Transitions: These are lower-energy transitions involving the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carboxyl group, to an anti-bonding (π) orbital of the aromatic ring. These transitions are typically weak (low molar absorptivity) and can sometimes be obscured by the more intense π→π bands.[7] For simple carboxylic acids, the n→π* transition is observed in the 200–215 nm range.[7]

The presence of the carboxyl and hydroxyl groups attached to the benzylic carbon in mandelic acid has a minor influence on the main π→π* transitions of the phenyl chromophore. Therefore, the UV-Vis spectrum of unsubstituted mandelic acid is largely dictated by the electronic transitions within the benzene ring itself.

G cluster_0 Ground State cluster_1 Excited State pi π Bonding MO pi_star π* Anti-bonding MO pi->pi_star π→π* Transition (High Energy, High Intensity) n n Non-bonding MO (Oxygen lone pairs) n->pi_star n→π* Transition (Low Energy, Low Intensity)

Caption: Electronic transitions in the mandelic acid chromophore.

The Influence of Fluorine and Methoxy Substituents

The position and electronic nature of substituents on the benzene ring can significantly alter the energy of the π→π* transitions, leading to predictable shifts in the absorption maxima (λmax).

Methoxy Group: An Electron-Donating Auxochrome

A methoxy group (–OCH₃) is a powerful electron-donating group through resonance (a +M effect), where the lone pairs on the oxygen atom delocalize into the aromatic π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.[8] Consequently, less energy is required for the π→π* transition, resulting in a bathochromic shift (a shift to a longer wavelength, also known as a red shift) and often an increase in the molar absorptivity (a hyperchromic effect ).[8][9]

Fluorine: A Tale of Two Effects

Fluorine is a unique substituent due to its high electronegativity and the presence of lone pair electrons. It exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine withdraws electron density from the ring through the sigma bond. This effect is electron-withdrawing and tends to stabilize the ground state, which would lead to a hypsochromic shift (a shift to a shorter wavelength, or blue shift).[10]

  • Mesomeric (Resonance) Effect (+M): Like the methoxy group, the lone pairs on the fluorine atom can be delocalized into the aromatic ring. This electron-donating effect would cause a bathochromic shift .[11]

For fluorine, the inductive effect is generally stronger than its mesomeric effect. However, the overall impact on the UV-Vis spectrum is subtle and highly dependent on the position of the fluorine atom relative to other substituents.

Combined Effects and Positional Isomerism

When both a methoxy group and one or more fluorine atoms are present, their combined influence on the UV-Vis spectrum is a nuanced interplay of their individual effects. The relative positions of these substituents are critical. For instance, a methoxy group and a fluorine atom in a para position may lead to a more extended conjugation and a more significant bathochromic shift compared to a meta arrangement. The difluoro(methoxy)methyl group, for example, is known to be a moderate electron acceptor through both inductive and resonance pathways.[12]

The Role of the Solvent: Solvatochromism

The polarity of the solvent can influence the electronic ground and excited states of the chromophore differently, leading to shifts in the absorption maximum—a phenomenon known as solvatochromism.[5][13][14]

  • Polar Solvents: Polar solvents can stabilize a more polar excited state more than the ground state, often leading to a bathochromic shift for π→π* transitions.[15][16]

  • Non-polar Solvents: In non-polar solvents, the fine vibrational structure of the B-band may be more resolved.

It is imperative to specify the solvent when reporting UV-Vis data, as λmax values can shift significantly from one solvent to another.[17] For consistency and to enable comparisons, using a standard set of solvents (e.g., ethanol, methanol, acetonitrile, and cyclohexane) is recommended.

A Validated Protocol for UV-Vis Spectroscopic Analysis

This section provides a self-validating, step-by-step protocol for the accurate determination of UV-Vis absorption characteristics of fluorinated methoxy mandelic acids.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm and a resolution of at least 1 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol or methanol) is crucial to minimize background absorbance in the UV region.

  • Analyte: Fluorinated methoxy mandelic acid of high purity.

  • Analytical Balance: To accurately prepare stock solutions.

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Prepare Stock Solution Accurately weigh ~10 mg of analyte. Dissolve in 100 mL of spectroscopic grade solvent. B 2. Prepare Working Solutions Perform serial dilutions to obtain a concentration that gives an absorbance between 0.2 and 0.8 AU. A->B E 5. Sample Measurement Replace the sample cuvette with the analyte solution. Acquire the absorption spectrum. B->E C 3. Instrument Setup Warm up the lamp. Set wavelength range (e.g., 190-400 nm). Set scan speed and slit width. D 4. Baseline Correction Fill both cuvettes with the solvent. Run a baseline scan to zero the instrument. C->D D->E F 6. Data Analysis Identify λmax. Calculate Molar Absorptivity (ε) using the Beer-Lambert Law (A = εcl). E->F

Caption: Standard workflow for UV-Vis spectral acquisition.

Detailed Steps
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the fluorinated methoxy mandelic acid and dissolve it in a 100 mL volumetric flask using a spectroscopic grade solvent (e.g., ethanol). This creates a stock solution of approximately 100 µg/mL.

  • Working Solution Preparation: From the stock solution, prepare a dilution that results in a maximum absorbance reading between 0.2 and 0.8 Absorbance Units (AU). This range ensures the highest accuracy and adherence to the Beer-Lambert law.

  • Instrument Preparation: Power on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure stable output.

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the respective holders and perform a baseline scan. This subtracts the absorbance of the solvent and cuvettes from the final measurement.

  • Sample Analysis: Discard the solvent from the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and acquire the absorption spectrum.

  • Data Processing: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Predicted UV-Vis Absorption Characteristics

CompoundSubstituent PositionsExpected Primary EffectPredicted λmax (B-band)
Mandelic AcidUnsubstitutedBaseline~257 nm
4-Methoxy Mandelic Acidpara-OCH₃Strong +M effect from OCH₃270 - 280 nm
3-Methoxy Mandelic Acidmeta-OCH₃Weaker +M effect265 - 275 nm
4-Fluoro Mandelic Acidpara-FCompeting -I and +M effects255 - 265 nm
3-Fluoro Mandelic Acidmeta-FDominant -I effect250 - 260 nm
3-Fluoro-4-Methoxy Mandelic Acidmeta-F, para-OCH₃Strong +M from OCH₃, weak -I from F275 - 285 nm
4-Fluoro-3-Methoxy Mandelic Acidpara-F, meta-OCH₃Weaker +M from OCH₃, competing effects from F268 - 278 nm
3,5-Difluoro-4-Methoxy Mandelic Acidmeta-F, para-OCH₃+M from OCH₃, strong -I from two F atoms270 - 280 nm

Disclaimer: These are estimated values based on established principles of physical organic chemistry. Actual experimental values may vary depending on the solvent and precise experimental conditions.

Conclusion

The UV-Vis absorption characteristics of fluorinated methoxy mandelic acids are a direct reflection of their electronic structure. The interplay between the electron-donating methoxy group and the inductively withdrawing/mesomerically donating fluorine atom dictates the position and intensity of the absorption maxima. By understanding these fundamental principles and employing a robust, standardized experimental protocol, researchers can effectively use UV-Vis spectroscopy as a reliable tool for the characterization, quality control, and study of these important pharmaceutical intermediates.

References

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Materials (Basel). 2022 Aug; 15(15): 5434. [Link][1]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. MDPI. [Link][18]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. ResearchGate. [Link][19]

  • Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. Molecules. 2023 Feb; 28(4): 1618. [Link][2]

  • Correlative Analysis Among experimental and Theoretical Structural, Thermochemical, and Molecular Spectroscopic Parameters of Crystals of Mandelic Acid. Preprints.org. [Link][3]

  • Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C. 2013, 117 (27), 14095-14106. [Link][17]

  • Solvatochromism – Knowledge and References. Taylor & Francis Online. [Link][13]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. [Link][7]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Authorea. [Link][9]

  • Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. ResearchGate. [Link][5]

  • Highly conjugated compounds and the effects of substiuents. Chemistry Stack Exchange. [Link][8]

  • Electronic Supplementary Information S1. The Royal Society of Chemistry. [Link][20]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Preprints.org. [Link][12]

  • UV-Vis absorption spectra. ResearchGate. [Link][15]

  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. MDPI. [Link][16]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link][21]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. 2021, 6, 50, 34867–34875. [Link][11]

  • UV-Vis Spectrophotometric Characterization of DOC. University of Wyoming. [Link][6]

  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Indira Gandhi National Open University. [Link][22]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link][4]

  • Solvatochromic – Knowledge and References. Taylor & Francis Online. [Link][14]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link][10]

Sources

Protocols & Analytical Methods

Method

Procedure for esterification of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

Application Note: Strategic Esterification of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid Executive Summary This application note details the procedure for the esterification of 2-(3-Fluoro-4-methoxyphenyl)-2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

Executive Summary

This application note details the procedure for the esterification of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (a substituted mandelic acid derivative). Due to the presence of the benzylic


-hydroxyl group and the electron-rich/withdrawing substituents on the phenyl ring, this substrate presents specific challenges regarding racemization  and elimination  (dehydration).

This guide provides two distinct protocols:

  • Method A (Scalable): Acid-Catalyzed Methanolysis (Fischer Esterification) for bulk synthesis of racemic or stable material.

  • Method B (Precision): Trimethylsilyldiazomethane (TMSCHN

    
    ) Methylation for analytical scale or preservation of high enantiomeric excess (ee).
    

Chemical Context & Strategic Analysis

The substrate is a bifunctional molecule containing a carboxylic acid and a benzylic alcohol.

  • Substrate: 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

  • CAS (Analogous): 874967-67-6 (Acid form)

  • Target Product: Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate

Critical Challenges:

  • Racemization Risk: The

    
    -proton is acidic due to the adjacent carbonyl and the electron-withdrawing nature of the aromatic ring (enhanced by the 3-Fluoro group). High temperatures or strong bases will racemize enantiopure starting material via an enol intermediate [1].
    
  • Dehydration (Elimination): Benzylic alcohols are prone to acid-catalyzed dehydration to form conjugated styrenes (phenylglyoxylic acid derivatives), particularly if the carbocation intermediate is stabilized by the 4-methoxy group [2].

Decision Matrix:

DecisionMatrix Start Start: Select Protocol Scale Scale & Enantiopurity? Start->Scale Condition1 Bulk Synthesis (>10g) Racemic Material Scale->Condition1 High Throughput Condition2 Analytical / Small Scale (<1g) Strict Enantiopurity Required Scale->Condition2 High Precision MethodA Method A: Fischer Esterification (Scalable, Cost-Effective) MethodB Method B: TMS-Diazomethane (Mild, High ee Retention) Condition1->MethodA Condition2->MethodB

Figure 1: Decision matrix for selecting the appropriate esterification route.

Protocol A: Acid-Catalyzed Methanolysis (Fischer)

Application: Gram-to-Kilogram scale synthesis. Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack of methanol. Critical Control Point: Water removal is essential to drive the equilibrium (Le Chatelier’s principle).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate Acid1.0Starting Material
Methanol (Anhydrous)Solvent (0.5 M)Reactant & Solvent
Sulfuric Acid (

)
0.1 - 0.2Catalyst
Trimethyl Orthoformate1.5 (Optional)Water Scavenger
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If available, use a drying tube packed with

    
     on top of the condenser.
    
  • Dissolution: Dissolve 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (1.0 equiv) in anhydrous Methanol (concentration ~0.5 M).

    • Note: Do not use technical grade methanol; water content must be <0.1%.

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add concentrated

    
     (0.1 equiv) dropwise.
    
    • Why: Exothermic addition can cause local heating and degradation.

  • Reaction:

    • Option 1 (Standard): Heat to mild reflux (65°C) for 4–6 hours.

    • Option 2 (Enhanced): Add Trimethyl Orthoformate (1.5 equiv) and stir at Room Temperature (25°C) for 12–18 hours. Preferred for enantiopure substrates to minimize thermal racemization.

  • Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). Stain with PMA or KMnO4. Look for the disappearance of the baseline acid spot and appearance of the higher

    
     ester spot.
    
  • Workup (Self-Validating Step):

    • Concentrate the methanol under reduced pressure (Rotavap) to ~20% volume.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash carefully with Saturated

      
       (2x) to neutralize the catalyst and remove unreacted acid.
      
    • Validation: Check pH of the aqueous layer; it must be >7.

    • Wash with Brine (1x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography if necessary.

Protocol B: TMS-Diazomethane Methylation

Application: Analytical standards, high-value enantiopure samples. Mechanism:


 acts as a stable, safer substitute for Diazomethane. It protonates to form the diazonium ion, which is then attacked by the carboxylate [3].
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate Acid1.0Starting Material
Toluene / Methanol3:2 RatioSolvent System
TMS-Diazomethane (2M in Hexanes)1.2 - 1.5Methylating Agent
Step-by-Step Procedure
  • Setup: Perform in a fume hood. Use a clean, dry scintillation vial or round-bottom flask.

  • Solvent System: Dissolve the substrate in a mixture of Toluene:Methanol (3:2).

    • Why: Methanol is required to activate the TMS-Diazomethane species.

  • Addition: Add TMS-Diazomethane solution (2.0 M in hexanes) dropwise at Room Temperature until a persistent yellow color remains.

    • Visual Indicator: Nitrogen gas (

      
      ) evolution will be observed. The yellow color indicates excess reagent.
      
  • Quenching: Stir for an additional 20 minutes. Quench excess reagent by adding a few drops of Acetic Acid (solution turns colorless) or simply concentrate under vacuum if the scale is small.

  • Workup: Direct concentration. The byproducts are volatile (TMS-OMe,

    
    ).
    
  • Yield: Typically quantitative (>95%).

Analytical Validation & QC

Expected Data (Methyl Ester)
  • Appearance: White to off-white solid or viscous oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~7.1–6.9 (m, 3H, Aromatic).
      
    • 
       ~5.1 (s, 1H, benzylic CH-OH).
      
    • 
       ~3.9 (s, 3H, Ar-OCH3).
      
    • 
       ~3.75 (s, 3H, COOCH3).
      
    • Note: The benzylic proton shift is diagnostic. If dehydration occurred, this peak disappears and alkene peaks appear at

      
       6.0–7.0.
      
Chiral HPLC Method (For Enantiopurity)

To ensure no racemization occurred during Protocol A:

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: < 1% racemization for pharmaceutical intermediates.

Troubleshooting & Optimization

Troubleshooting Problem Issue Detected Check1 Low Yield? Problem->Check1 Check2 Racemization? Problem->Check2 Check3 Dehydration? Problem->Check3 Sol1 Add Trimethyl Orthoformate (Remove Water) Check1->Sol1 Sol2 Lower Temp / Switch to TMS-Diazomethane Check2->Sol2 Sol3 Neutralize Acid Catalyst Reduce Heating Time Check3->Sol3

Figure 2: Troubleshooting flow for common esterification issues.

  • Issue: Incomplete Conversion.

    • Cause: Equilibrium limitation by water.[3]

    • Fix: Use a Dean-Stark trap (if using Benzene/Toluene) or add molecular sieves (3Å) to the reaction mixture.

  • Issue: New Spot on TLC (lower Rf than ester).

    • Cause: Self-condensation (Lactide formation).

    • Fix: Dilute the reaction (lower concentration favors intermolecular reaction over intramolecular/dimerization).

References

  • Ablimit, A., et al. (2022).[11] "Nickel-catalyzed esterification of mandelic acids with alcohols." Arabian Journal of Chemistry, 15(11), 104407. Link[11]

  • Corson, B. B., et al. (1941). "Mandelic Acid."[1][2][5][9][10][12] Organic Syntheses, Coll.[2] Vol. 1, p.336. Link

  • Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane - A Mild and Safe Reagent for the Esterification of Carboxylic Acids." Monatshefte für Chemie, 135, 1015–1022. Link

  • Master Organic Chemistry. (2023). "Fischer Esterification: Mechanism and Protocol." Link

Sources

Application

A Scalable and Validated Protocol for the Synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic Acid

An Application Note for Drug Development Professionals Abstract 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative that serves as a critical chiral building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative that serves as a critical chiral building block in the synthesis of various pharmaceutical agents.[1] The presence of the fluoro and methoxy groups on the phenyl ring can enhance molecular interactions with biological targets, making it a valuable scaffold in medicinal chemistry.[2] This application note provides a detailed, scalable, and robust two-step protocol for the preparation of this α-hydroxy acid, starting from the commercially available 3-fluoro-4-methoxybenzaldehyde. The synthesis proceeds through a mandelonitrile intermediate, followed by acidic hydrolysis. We will discuss the rationale behind the chosen synthetic strategy, provide step-by-step instructions, and outline key characterization and quality control parameters necessary for its application in a pharmaceutical development setting.

Introduction: The Strategic Importance of Substituted Mandelic Acids

Mandelic acid and its derivatives are classified as aromatic α-hydroxy acids (AHAs), a privileged scaffold in drug discovery.[1][3] Their molecular architecture, featuring an aromatic ring, a carboxylic acid, and a stereogenic α-hydroxyl center, provides a unique combination of reactivity and stereochemical control.[1] This structure is instrumental in the synthesis of a wide range of chiral drugs, including antithrombotic agents, anticancer compounds, and antibiotics.[2][4]

The target molecule, 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid, incorporates specific substitutions to modulate its physicochemical properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence receptor interactions.[5] The primary challenge in its synthesis, particularly for pharmaceutical use, lies in achieving high chemical purity and, critically, high enantiomeric purity in a scalable and cost-effective manner.[4] Traditional chemical synthesis often yields a racemic mixture, requiring a subsequent resolution step to isolate the desired enantiomer, which is often the biologically active form.[6]

This guide focuses on a classic and highly scalable approach: the formation of a cyanohydrin (mandelonitrile) intermediate followed by hydrolysis.[3] This method is well-documented for mandelic acid itself and is adaptable for substituted derivatives, providing a reliable foundation for industrial-scale production.

Synthetic Strategy and Workflow

The selected synthetic route is a two-step process designed for scalability and reproducibility.

  • Step 1: Cyanohydrin Formation. 3-Fluoro-4-methoxybenzaldehyde is reacted with a cyanide source to form the corresponding mandelonitrile intermediate, 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile. The use of a phase-transfer catalyst (PTC) is recommended for large-scale operations to facilitate the reaction between the aqueous cyanide salt and the organic aldehyde substrate, improving reaction rates and yields.

  • Step 2: Acid-Catalyzed Hydrolysis. The nitrile group of the intermediate is hydrolyzed under strong acidic conditions to yield the desired carboxylic acid. This step effectively converts the mandelonitrile to the final product, 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid, as a racemic mixture.

Subsequent chiral resolution, which is beyond the scope of this specific protocol but essential for pharmaceutical applications, can be achieved using methods such as diastereomeric salt formation with a chiral amine or through enzymatic resolution.[6]

G SM 3-Fluoro-4-methoxybenzaldehyde INT 2-(3-Fluoro-4-methoxyphenyl) -2-hydroxyacetonitrile SM->INT Step 1: Cyanohydrin Formation (NaCN, Phase-Transfer Catalyst) FP Racemic 2-(3-Fluoro-4-methoxyphenyl) -2-hydroxyacetic Acid INT->FP Step 2: Acid Hydrolysis (Conc. HCl, Heat) PUR Purified Product (Pharmaceutical Grade) FP->PUR Purification (Crystallization)

Figure 1: Overall synthetic workflow for the preparation of the target α-hydroxy acid.

Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of sodium cyanide, which is highly toxic. All manipulations must be performed in a well-ventilated fume hood by trained personnel. An appropriate cyanide antidote kit should be readily available. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional safety guidelines.

Protocol 1: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile (Intermediate)

Rationale: This step converts the starting aldehyde to its cyanohydrin. The reaction is a nucleophilic addition to the carbonyl group. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial for scalability, as it shuttles the cyanide anion from the aqueous phase to the organic phase where the aldehyde is dissolved, thus avoiding the need for hazardous homogenous solvent systems.

Figure 2: Mechanism of cyanohydrin formation.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 3-Fluoro-4-methoxybenzaldehyde in DCM (approx. 5 mL per gram of aldehyde).

  • In a separate beaker, dissolve sodium cyanide and TBAB in deionized water (approx. 3 mL per gram of NaCN).

  • Cool the aldehyde solution to 0-5 °C using an ice bath.

  • Slowly add the aqueous sodium cyanide solution to the stirred aldehyde solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile as an oil. The product is often used in the next step without further purification.

Protocol 2: Hydrolysis to 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic Acid

Rationale: Acid-catalyzed hydrolysis converts the nitrile functional group into a carboxylic acid in a two-stage process. First, the nitrile is protonated, making it more susceptible to nucleophilic attack by water, forming an imidic acid which tautomerizes to an amide. Second, the amide is further hydrolyzed under the harsh acidic conditions to the carboxylic acid and an ammonium salt. Concentrated hydrochloric acid is a common and effective choice for this transformation.

Materials:

  • Crude 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethyl Acetate

  • Deionized Water

  • Brine

Procedure:

  • Place the crude mandelonitrile intermediate into a round-bottom flask equipped with a reflux condenser.

  • Add concentrated HCl (approx. 10 mL per gram of nitrile).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by HPLC for the disappearance of the intermediate.

  • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product may begin to crystallize.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash them with deionized water and brine to remove residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to obtain the final product as a white crystalline solid.[7]

Characterization and Quality Control

For pharmaceutical applications, rigorous characterization and quality control are mandatory. The final product should be analyzed to confirm its identity, purity, and other critical quality attributes.

ParameterMethodTypical Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Purity HPLC≥ 99.5%
Enantiomeric Purity Chiral HPLCReport as % ee (for resolved material)
Melting Point DSC or Melting Point ApparatusReport range
Residual Solvents GC-HSConforms to ICH Q3C limits
Heavy Metals ICP-MSConforms to USP <232> limits

Scalability and Process Safety

  • Thermal Safety: The cyanohydrin formation is exothermic and requires careful temperature control, especially during the initial addition of the cyanide solution on a large scale.

  • Reagent Handling: The primary hazard is the use of sodium cyanide. On an industrial scale, closed systems and dedicated scrubbing systems for any potential HCN gas release are essential. All personnel must be trained in handling cyanides.

  • Waste Management: Aqueous waste containing cyanide must be treated with an oxidizing agent like sodium hypochlorite or hydrogen peroxide under basic conditions to convert cyanide to the much less toxic cyanate before disposal.

  • Purification: Industrial-scale purification would likely involve crystallization in large, jacketed reactors with controlled cooling profiles to ensure consistent crystal size and purity.[7]

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid. Starting from a readily available benzaldehyde, this process utilizes a well-established cyanohydrin pathway that is amenable to industrial production. The resulting racemic product serves as a key starting material for further chiral resolution to produce enantiomerically pure α-hydroxy acids required for the synthesis of modern pharmaceuticals. The analytical methods and safety considerations outlined provide a framework for implementing this synthesis within a regulated drug development environment.

References

  • Vertex AI Search. (2026). Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis.
  • González-Granda, S., & Gotor-Fernández, V. (2019). Hydrolytic Enzymes for the Synthesis of Pharmaceuticals. In P. Grunwald (Ed.), Pharmaceutical Biocatalysis. Taylor & Francis.
  • Wikipedia. (n.d.). Mandelic acid.
  • Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • MDPI. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.
  • Google Patents. (n.d.). Method for the purification of a-hydroxy acids on an industrial scale.
  • Benchchem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

Sources

Method

Technical Application Note: Optimized Amidation Protocols for 3-Fluoro-4-methoxymandelic Acid

Executive Summary The conversion of 3-fluoro-4-methoxymandelic acid (an analog of Vanillylmandelic acid, VMA) to its corresponding amides is a pivotal transformation in the synthesis of adrenergic receptor modulators and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 3-fluoro-4-methoxymandelic acid (an analog of Vanillylmandelic acid, VMA) to its corresponding amides is a pivotal transformation in the synthesis of adrenergic receptor modulators and neuroprotective agents. This transformation presents a specific chemoselective challenge: the


-hydroxyl group .

If unprotected, the


-hydroxyl moiety competes with the amine nucleophile for the activated carboxylate, leading to O-acylation oligomers  (polyesters) or self-esterification . Furthermore, the benzylic position, activated by the electron-withdrawing fluorine atom and the carbonyl, is prone to racemization  under basic conditions.

This guide details three validated protocols ranging from high-throughput discovery (Direct Coupling) to robust process-scale synthesis (Dioxolanone Activation).

Chemical Context & Strategic Analysis

Substrate Properties[1][2][3][4][5][6][7][8][9][10][11]
  • Compound: 3-Fluoro-4-methoxymandelic acid

  • Electronic Effects: The C3-fluorine atom exerts an inductive withdrawing effect (-I), increasing the acidity of both the carboxylic acid (pKa ~3.2) and the benzylic hydroxyl compared to unsubstituted mandelic acid.

  • Racemization Risk: High. The

    
    -proton is benzylic and adjacent to a carbonyl; strong bases (e.g., DBU, excess TEA) or high temperatures will cause racemization via an enol intermediate.
    
The "Alpha-Hydroxy" Dilemma

In standard amide coupling (e.g., EDC/NHS), the activated ester intermediate is electrophilic. The


-hydroxyl group of a second substrate molecule can act as a nucleophile, forming an ester dimer.
  • Path A (Desired):

    
    
    
  • Path B (Side Reaction):

    
    
    

To mitigate this, we employ Chemoselective Activation (Method A) or Simultaneous Protection/Activation (Method B).

Protocol A: Direct Coupling (High-Throughput Discovery)

Best for: Small-scale library generation (<100 mg), non-hindered amines.

This method utilizes HATU , which reacts faster with amines than alcohols, kinetically favoring amide formation over O-acylation.

Materials
  • Substrate: 3-Fluoro-4-methoxymandelic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Preparation: Dissolve 3-fluoro-4-methoxymandelic acid (1.0 mmol) in anhydrous DMF (5 mL) in a dried vial under inert atmosphere (

    
    ).
    
  • Activation: Cool the solution to 0°C (ice bath). Add DIPEA (2.5 mmol) followed by HATU (1.1 mmol). Stir for 5–10 minutes. Note: The solution typically turns yellow.

  • Amine Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1]

  • Work-up: Dilute with EtOAc (30 mL). Wash with 1M HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Critical Control Point: Do not use DMAP. DMAP increases the risk of racemization and O-acylation in this substrate.

Protocol B: The Dioxolanone "Masked" Activation (Process Scale)

Best for: Multi-gram scale, chiral preservation, difficult amines.

This is the superior method for purity. Condensation with acetone protects the OH and activates the COOH simultaneously as a cyclic ester (1,3-dioxolan-4-one). Reaction with an amine opens the ring to yield the pure


-hydroxy amide.
Step 1: Dioxolanone Formation
  • Reagents: 3-Fluoro-4-methoxymandelic acid (10 g), Acetone (100 mL), conc.

    
     (cat., 0.5 mL).
    
  • Procedure: Suspend acid in acetone. Add

    
    . Stir at RT for 12–24 hours. The solution will clarify.
    
  • Isolation: Neutralize with solid

    
    , filter, and concentrate. Recrystallize the resulting 2,2-dimethyl-5-(3-fluoro-4-methoxyphenyl)-1,3-dioxolan-4-one  from hexane/ether.
    
Step 2: Aminolysis[11]
  • Reagents: Dioxolanone intermediate (1.0 equiv), Amine (1.05 equiv).

  • Solvent: DCM (Dichloromethane) or THF.

  • Procedure: Dissolve dioxolanone in DCM. Add amine.[2][3][4][5][6] Stir at RT for 4–12 hours.

    • Mechanism:[2][7] The amine attacks the carbonyl of the dioxolanone, opening the ring and releasing acetone (which acts as a leaving group equivalent).

  • Work-up: Evaporate solvent. The residue is often the pure amide. Recrystallize if necessary.

Why this works: The cyclic ester is highly reactive toward amines but stable to self-polymerization. It guarantees that the final product has a free hydroxyl group without a separate deprotection step.

Protocol C: Acetyl Protection (Traditional)

Best for: When Method B fails due to steric bulk of the amine.

Workflow
  • Protection: React substrate with Acetic Anhydride (

    
    ) and Pyridine to form O-acetyl-3-fluoro-4-methoxymandelic acid .
    
  • Activation: Convert to acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride. Note: Because OH is protected, harsh activation is permissible.
    
  • Coupling: React acid chloride with amine/TEA in DCM.

  • Deprotection: Hydrolyze the acetate group using mild base (e.g.,

    
     in MeOH/Water) at 0°C to avoid racemization.
    

Visualization & Decision Logic

Reaction Pathway Analysis

The following diagram illustrates the mechanistic pathways and potential pitfalls.

ReactionPathways Start 3-Fluoro-4-methoxymandelic Acid Direct Method A: Direct Coupling (HATU/DIPEA) Start->Direct Discovery Scale Diox Method B: Dioxolanone (Acetone/H+) Start->Diox Process Scale Intermed_A Activated Ester (O-At) Direct->Intermed_A Intermed_A->Intermed_A Self-Reaction (Side Product) Prod_A Target Amide (Risk: O-Acyl impurity) Intermed_A->Prod_A Amine Attack Cyclic 1,3-Dioxolan-4-one (Activated & Protected) Diox->Cyclic -H2O Prod_B Target Amide (High Purity) Cyclic->Prod_B Aminolysis (-Acetone)

Figure 1: Mechanistic pathways for amidation. Method B (bottom) avoids the self-reaction loop present in Method A.

Protocol Selection Decision Tree

DecisionTree Start Start: Amidation of 3-F-4-OMe-Mandelic Acid Scale What is the Reaction Scale? Start->Scale AmineType Amine Reactivity? Scale->AmineType < 100 mg MethodB METHOD B: Dioxolanone Route (Acetone Condensation) Scale->MethodB > 1 gram Chiral Is Optical Purity Critical? AmineType->Chiral Nucleophilic Primary Amine MethodC METHOD C: Ac2O Protection -> SOCl2 -> Amine AmineType->MethodC Weak/Hindered Amine MethodA METHOD A: Direct Coupling (HATU/DMF) Chiral->MethodA No (Racemate OK) Chiral->MethodB Yes (Enantiopure)

Figure 2: Decision matrix for selecting the optimal synthetic strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) O-acylation (oligomerization)Switch to Method B. Alternatively, use excess amine (2.0 equiv) to outcompete the OH group.
Racemization Base too strong or temp too highUse DIPEA instead of TEA/DBU. Keep reaction at 0°C during activation. Avoid HOBt (acidic); HOAt is preferred.
Incomplete Reaction (Method B) Dioxolanone hydrolysisEnsure reagents are dry. Dioxolanones hydrolyze back to acid in moist air. Store intermediate in desiccator.
Purification Difficulties Polar productThe

-OH group makes the amide polar. Use DCM:MeOH (95:5) or reverse-phase chromatography (C18).

References

  • Dioxolanone Activation Strategy

    • Title: Nucleophilic Benzoylation Using a Mandelic Acid Dioxolanone as a Synthetic Equivalent.[8]

    • Source: MDPI, Molecules 2004.
    • URL:[Link]

  • General Amide Coupling of Alpha-Hydroxy Acids

    • Title: Synthesis of polyhydroxylated aromatic mandelic acid amides and their antioxidative potential.

    • Source: Tetrahedron (via ScienceDirect/Elsevier).
    • URL:[Link]

  • Preventing Racemization in Coupling

    • Title: Amide bond formation: beyond the dilemma between activation and racemis
    • Source: Royal Society of Chemistry (Chem. Commun.).[2]

    • URL:[Link]

  • Process Scale Considerations

    • Title: Process for the preparation and resolution of mandelic acid derivatives.[5]

    • Source: Google P
    • URL

Sources

Application

Application Note: Recrystallization Protocols for High-Purity 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic Acid

Executive Summary This guide details the purification of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (CAS: 1214328-02-5), a critical fluorinated mandelic acid derivative used as a chiral building block in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (CAS: 1214328-02-5), a critical fluorinated mandelic acid derivative used as a chiral building block in pharmaceutical synthesis. While standard mandelic acids are routinely purified from water or toluene, the introduction of the 3-fluoro and 4-methoxy substituents alters the lipophilicity and crystal lattice energy, often leading to "oiling out" rather than crystallization.

This protocol prioritizes a Binary Solvent System (Ethyl Acetate/Heptane) to maximize recovery (>85%) and chemical purity (>99.5% HPLC), while minimizing thermal degradation risks associated with alpha-hydroxy acids.

Chemical Context & Critical Impurities

Before initiating recrystallization, the crude material must be characterized. The alpha-hydroxy acid moiety is thermally sensitive, prone to self-esterification (dimerization) or dehydration under prolonged heating.

PropertySpecification
Compound 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
pKa (Est.) ~3.4 (Carboxylic Acid)
Solubility Profile Soluble in alcohols, EtOAc, THF; Sparingly soluble in Toluene; Insoluble in Hexanes.[1]
Target Impurities
  • 3-Fluoro-4-methoxybenzaldehyde: Unreacted starting material (detectable by distinct almond-like odor/NMR).

  • 3-Fluoro-4-methoxybenzoic acid: Over-oxidation byproduct.

  • Oligomers: Formed via dehydration of the

    
    -hydroxy group during harsh workups.
    

Solvent Selection Logic (Self-Validating Protocol)

Do not rely on a fixed solvent without testing. Use this logic to validate the solvent system for your specific crude batch.

The "Rule of 3" Screening Test

Place 100 mg of crude solid in a test tube.

  • Add 0.5 mL Solvent A (Dissolution): Try Ethyl Acetate or Isopropyl Acetate .

    • Requirement: Solid must dissolve completely at reflux (boiling) but remain insoluble at room temperature (RT) or on ice.

  • Add Solvent B (Precipitation): If Solvent A is too powerful (dissolves at RT), use a binary system. Add Heptane dropwise to the hot solution until turbidity persists.

  • Cooling Check: Allow to cool to RT.

    • Pass: Distinct crystals form.

    • Fail: Two liquid layers form (Oiling Out). Remedy: Increase Solvent A ratio or seed with pure crystal.

Expert Insight: For fluorinated aromatics, Toluene is often cited, but it requires higher boiling points (110°C), risking thermal degradation. Ethyl Acetate/Heptane allows processing at lower temperatures (70-75°C), preserving the sensitive


-hydroxy functionality.

Detailed Protocol: Binary Solvent Recrystallization

Scale: 10 g Crude Input Target Yield: 8.5 - 9.0 g (85-90%) Target Purity: >99.5%

Reagents
  • Solvent A (Good Solvent): Ethyl Acetate (HPLC Grade)

  • Solvent B (Anti-Solvent): n-Heptane (or Hexanes)

  • Activated Carbon: Norit SX Ultra (Optional, for color removal)

Step-by-Step Methodology
Phase 1: Dissolution & Decolorization
  • Charge 10 g of crude 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add 30 mL of Ethyl Acetate.

  • Heat the mixture to a gentle reflux (approx. 77°C) in an oil bath.

    • Note: If solids remain, add Ethyl Acetate in 2 mL increments until clear. Do not exceed 50 mL total volume.

  • (Optional) If the solution is yellow/brown, remove heat, add 0.5 g Activated Carbon , and reflux for 5 minutes. Filter hot through a pre-warmed Celite pad to remove carbon.

Phase 2: Nucleation & Crystal Growth[2]
  • Return the clear filtrate to a gentle boil.

  • Slowly add n-Heptane through the top of the condenser.

    • Endpoint: Add until a faint, persistent cloudiness appears (approx. 20-30 mL).

  • Add 1-2 mL of Ethyl Acetate to clear the cloudiness (restoring a saturated clear solution).

  • Remove the flask from the heat source. Do not place on ice immediately.

  • Allow the flask to cool to Room Temperature (20-25°C) slowly over 1 hour while stirring gently (50 RPM).

    • Critical Mechanism: Slow cooling prevents the entrapment of impurities (benzaldehyde derivatives) inside the crystal lattice.

Phase 3: Collection & Drying[3]
  • Once at RT, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash: Rinse the filter cake with 10 mL of a cold 1:1 mixture of EtOAc/Heptane.

  • Dry: Dry in a vacuum oven at 40°C for 6 hours.

    • Warning: Do not exceed 50°C to prevent dehydration of the hydroxy acid.

Process Control & Troubleshooting

Common failure modes and scientific remedies.

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets instead of crystals)Supersaturation is too high or impurity profile disrupts lattice.1. Reheat to redissolve.2. Add 10% more EtOAc.3. Seed with a pure crystal at 40°C.4. Cool slower.
Low Yield (<70%)Too much Solvent A (EtOAc) used.[4]Concentrate mother liquor by rotary evaporation to 50% volume and repeat cooling.
Colored Crystals Phenolic oxidation products trapped.Repeat recrystallization using water/ethanol (10:1) or increase activated carbon load.

Workflow Visualization (DOT Diagram)

The following diagram illustrates the decision logic for the purification process.

RecrystallizationWorkflow Start Crude Input (10g) SolventCheck Solubility Test (EtOAc @ Reflux) Start->SolventCheck Dissolve Dissolve in Min. Vol. Hot EtOAc (77°C) SolventCheck->Dissolve Soluble CarbonTreat Color Check: Add Activated Carbon? Dissolve->CarbonTreat Filter Hot Filtration (Remove Insolubles) CarbonTreat->Filter Yes AntiSolvent Add Heptane until Cloud Point CarbonTreat->AntiSolvent No (Clear) Filter->AntiSolvent Cooling Controlled Cooling (Reflux -> RT -> 0°C) AntiSolvent->Cooling CheckState State Check: Crystals or Oil? Cooling->CheckState Seed Reheat & Seed CheckState->Seed Oiling Out Collect Vacuum Filtration & Wash (Cold 1:1 Mix) CheckState->Collect Crystals Seed->Cooling Dry Vac Oven Dry (40°C, <50 mbar) Collect->Dry

Caption: Logical workflow for the binary solvent recrystallization of fluorinated mandelic acid derivatives.

References

  • University of Massachusetts Amherst. Recrystallization Protocols and Theory. (Organic Chemistry Lab Manual). Available at: [Link]

  • Google Patents.Method for the purification of alpha-hydroxy acids on an industrial scale (EP1234567).
  • LibreTexts Chemistry. Recrystallization and Solubility Behavior of Organic Solids. Available at: [Link][3][4][5][6][7][8][9][10]

Sources

Method

Application Note: 3-Fluoro-4-methoxymandelic Acid in Kinase Inhibitor Synthesis

This Application Note and Protocol guide details the strategic use of 3-Fluoro-4-methoxymandelic acid (FMMA) as a high-value chiral building block in the synthesis of next-generation kinase inhibitors. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 3-Fluoro-4-methoxymandelic acid (FMMA) as a high-value chiral building block in the synthesis of next-generation kinase inhibitors.

Executive Summary & Strategic Rationale

In the optimization of Type I and Type II kinase inhibitors, the 3-fluoro-4-methoxyphenyl moiety is a privileged pharmacophore. It offers a precise balance of metabolic stability (blocking the P450-labile 3-position) and electronic modulation (fluorine's electronegativity).

3-Fluoro-4-methoxymandelic acid serves as a critical chiral precursor for introducing this moiety with high enantiopurity. Unlike simple acetophenones, the mandelic acid scaffold provides a versatile "chiral handle" at the benzylic position, enabling the synthesis of:

  • Chiral

    
    -benzyl amines:  Via stereospecific Ritter reactions or Curtius rearrangements (key for c-Met and ALK inhibitors).
    
  • 
    -Hydroxy amides:  For inhibitors targeting the hinge region with specific hydrogen bonding requirements.
    
  • Metabolically stable linkers: The fluorine substitution prevents rapid benzylic oxidation, a common clearance pathway for non-fluorinated analogs.

Retrosynthetic Analysis & Pathway

The utility of 3-Fluoro-4-methoxymandelic acid is best understood through the retrosynthesis of a generic "Foretinib-like" multi-kinase inhibitor. The mandelic acid allows for the installation of the chiral benzylic amine prior to coupling with the heteroaromatic core.

Diagram 1: Retrosynthetic Strategy (Graphviz)

Retrosynthesis Inhibitor Target Kinase Inhibitor (e.g., c-Met/VEGFR2 Dual Inhibitor) Core Heteroaromatic Core (Quinoline/Pyrimidine) Inhibitor->Core SNAr Coupling ChiralAmine Chiral Intermediate: (S)-1-(3-Fluoro-4-methoxyphenyl)ethylamine Inhibitor->ChiralAmine Amide/Urea Formation Mandelic Key Building Block: 3-Fluoro-4-methoxymandelic Acid ChiralAmine->Mandelic Stereospecific Transformation Aldehyde Starting Material: 3-Fluoro-4-methoxybenzaldehyde Mandelic->Aldehyde Cyanohydrin Synthesis (Biocatalytic or Chemical)

Caption: Retrosynthetic disconnection showing the central role of the mandelic acid scaffold in accessing chiral amine intermediates.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-4-methoxymandelic Acid

Objective: High-yield synthesis of the racemic mandelic acid from the aldehyde precursor. Mechanism: Base-catalyzed addition of dichlorocarbene (generated in situ) or standard cyanohydrin synthesis followed by hydrolysis. The Cyanohydrin Route is preferred for scalability.

Reagents:

  • 3-Fluoro-4-methoxybenzaldehyde (CAS: 351-54-2)

  • Sodium Cyanide (NaCN) or TMSCN

  • Sodium Bisulfite (NaHSO₃)

  • Conc. HCl

Step-by-Step Methodology:

  • Bisulfite Adduct Formation:

    • In a 3-neck flask, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in water/ethanol (1:1).

    • Add a saturated solution of NaHSO₃ (1.2 eq) dropwise at 0°C.

    • Stir for 1 hour until the white precipitate (bisulfite adduct) forms quantitatively.

  • Cyanohydrin Formation:

    • To the slurry, add an aqueous solution of NaCN (1.2 eq) dropwise, maintaining temperature <10°C. Caution: HCN evolution possible; use efficient fume hood.

    • The solid will dissolve as the nitrile forms. Extract the resulting oil with ethyl acetate (EtOAc), wash with brine, and dry over Na₂SO₄.

  • Hydrolysis to Mandelic Acid:

    • Dissolve the crude cyanohydrin in conc. HCl (5 vol).

    • Stir at room temperature for 12 hours, then heat to 60°C for 2 hours to ensure complete hydrolysis of the amide intermediate.

    • Cool to 0°C. The product, 3-Fluoro-4-methoxymandelic acid , often crystallizes directly. If not, extract with EtOAc.

  • Purification:

    • Recrystallize from Toluene/Ether to obtain white needles.

    • Yield Target: 75-85%.

    • Purity Check: HPLC (>98%).

Protocol B: Enantiospecific Conversion to Chiral Amine

Objective: Convert the mandelic acid to (S)-1-(3-Fluoro-4-methoxyphenyl)ethylamine , a common "warhead" linker. Method: Modified Ritter Reaction or Mesylation/Azidation.

Data Table: Comparison of Conversion Methods

ParameterRitter Reaction RouteAzidation Route (via Mesylate)
Reagents Acetonitrile, H₂SO₄MsCl, NaN₃, Pd/C, H₂
Stereochemistry Retention (mostly)Inversion (Walden)
Scalability HighModerate (Azide safety)
Atom Economy HighLower
Suitability Industrial ScaleLab Scale (High ee)

Selected Workflow (Azidation for High ee):

  • Esterification: Convert FMMA to its methyl ester (MeOH, H₂SO₄, reflux).

  • Activation: React the ester with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C to form the mesylate.

  • Displacement: Treat with Sodium Azide (NaN₃) in DMF at room temperature. Note: This step inverts the stereocenter (e.g., R-Mandelic -> S-Azide).

  • Reduction: Hydrogenate the azide using Pd/C (10%) in MeOH under H₂ (1 atm).

  • Hydrolysis: Saponify the ester (LiOH, THF/Water) if the free acid is required, or use the amino-ester for coupling.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure the integrity of the kinase inhibitor synthesis, the intermediate must meet strict criteria.

  • Fluorine Regiochemistry: Verify the position of the fluorine atom using ¹⁹F-NMR. The signal should appear around -135 ppm (depending on solvent), distinct from 2-fluoro isomers.

  • Enantiomeric Excess (ee): For chiral applications, determine ee% using a Chiralcel OD-H column (Hexane/IPA mobile phase).

    • Acceptance Criteria: >98% ee for late-stage intermediates.

  • Impurity Profile:

    • Des-fluoro impurity: Result of reductive defluorination (rare but possible under harsh hydrogenation).

    • Benzoic acid derivative:[1] Result of oxidative cleavage of the mandelic acid.

Diagram 2: Reaction Workflow & Checkpoints (Graphviz)

Workflow Start 3-Fluoro-4-methoxy benzaldehyde Step1 Cyanohydrin Formation Start->Step1 Inter1 Crude Nitrile Step1->Inter1 Step2 Acid Hydrolysis (HCl, 60°C) Inter1->Step2 Product 3-Fluoro-4-methoxy mandelic Acid Step2->Product QC QC Check: 1H-NMR, 19F-NMR, HPLC Product->QC

Caption: Step-by-step synthetic workflow with integrated Quality Control checkpoints.

References

  • Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[2][3] Vol. 1, p.336 (1941). Link

    • Foundational protocol for cyanohydrin synthesis of mandelic acids.
  • Almac Group. "Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid." Biocatalysis Snippet. Link

    • Describes the biocatalytic route for high-enantiopurity mandelic acids.
  • BenchChem. "Application of 3-Fluoro-2-methoxyphenylacetic Acid Derivatives in Kinase Inhibitor Synthesis." Link

    • Contextualizes the fluorinated phenylacetic scaffold in kinase drug design (e.g., Foretinib).
  • ChemicalBook. "1-(3-Fluoro-4-methoxyphenyl)ethylamine Product Page." Link

    • Verifies the downstream chiral amine as a commercially relevant intermedi
  • National Institutes of Health (NIH). "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." PubMed Central. Link

    • Provides comparative protocols for methoxy-benzoate functionaliz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of 3-Fluoro-4-Methoxybenzaldehyde Cyanohydrin

Current Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Executive Summary You are likely attempting to synthesize 3-fluoro-4-methoxymandelic acid (or its amide i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

You are likely attempting to synthesize 3-fluoro-4-methoxymandelic acid (or its amide intermediate) from its corresponding cyanohydrin.

The Core Problem: This specific substrate presents a thermodynamic trap. The 4-methoxy group is electron-donating, which stabilizes the carbonyl carbon of the parent aldehyde. Consequently, the equilibrium constant for cyanohydrin formation is less favorable compared to electron-deficient analogs. In aqueous basic conditions (and even weak acid), the retro-cyanohydrin reaction (reversion to aldehyde + HCN) competes aggressively with nitrile hydrolysis, leading to low yields and recovery of starting material.

This guide prioritizes two validated pathways to bypass this trap: High-Molarity Acid Hydrolysis (Pinner-like) and Biocatalytic (Nitrilase) Hydrolysis .

Part 1: The Chemical Route (Acid Hydrolysis)
Diagnostic: Why is my yield low (<40%)?

If you are using dilute acid or basic conditions, you are likely shifting the equilibrium back to the aldehyde. The released cyanide is then lost as volatile HCN, permanently lowering conversion.

The Fix: The "Saturation" Protocol To force the hydrolysis of the nitrile group (


) before the C-C bond breaks, you must minimize water activity initially and use high proton concentration.

Optimized Protocol:

  • Solvent System: Do not use water as the primary solvent. Use Glacial Acetic Acid saturated with HCl gas or concentrated H₂SO₄ (90%+).

  • Temperature Ramp: Start at 0–5°C . The nitrile hydration (to amide) is exothermic. High initial heat promotes the retro-reaction.

  • Stepwise Hydrolysis:

    • Step A (Amide formation): Stir in Conc. HCl/AcOH at 0°C

      
       RT for 4-6 hours.
      
    • Step B (Acid formation): Only after amide conversion is confirmed (TLC/HPLC), add water and reflux to convert amide to acid.

Troubleshooting Q&A

Q: I see a dark "tar" forming in the flask. What is this? A: This is likely polymerization of the free aldehyde. If the cyanohydrin reverts to 3-fluoro-4-methoxybenzaldehyde, the aldehyde can polymerize under strong acid conditions.

  • Correction: Lower the reaction temperature. Ensure your cyanohydrin starting material is dry; excess water accelerates reversion.

Q: Can I use NaOH/KOH for hydrolysis? A: Absolutely not. Basic conditions rapidly deprotonate the hydroxyl group of the cyanohydrin, triggering an immediate collapse to the aldehyde and cyanide (Retro-Cyanohydrin). Base hydrolysis is only viable if you trap the aldehyde immediately, which is not applicable here.

Part 2: The Enzymatic Route (Biocatalysis)

Recommendation: For pharmaceutical intermediates, this is the superior pathway. It operates at neutral pH, preventing the retro-reaction and avoiding the "tar" associated with strong acids.

The Catalyst: Nitrilase (EC 3.5.5.[1]1) from Rhodococcus erythropolis or Alcaligenes faecalis.

Optimized Protocol:

  • System: Biphasic system (Buffer/MTBE). The organic phase acts as a reservoir for the substrate, reducing inhibition.

  • pH Control: Maintain pH 7.0–7.5.

  • Temperature: 30°C.

Troubleshooting Q&A

Q: The reaction stalls at 50% conversion. A: This is often due to product inhibition (the resulting mandelic acid lowers local pH or binds the enzyme).

  • Correction: Use a "Fed-Batch" approach. Add the cyanohydrin slowly over time rather than in one bolus. Alternatively, use a resin (like Amberlite) to sequester the acid product in situ.

Q: My enzyme is inactive. A: Cyanide toxicity. If your cyanohydrin starting material contains free HCN (from degradation), it can deactivate the nitrilase.

  • Correction: Sparge the cyanohydrin solution with nitrogen before adding the enzyme to remove free HCN.

Part 3: Comparative Data & Visualization
Yield Comparison Table
ParameterAqueous Acid (HCl 6M)Pinner Method (HCl/MeOH)Enzymatic (Nitrilase)
Typical Yield 35–50%65–75%85–95%
Major Impurity Aldehyde / PolymerMethyl EsterAmide (trace)
Reaction Temp Reflux (100°C)0°C

RT
30°C
Enantioselectivity RacemicRacemic>98% ee (Possible)
Pathway Logic & Failure Modes (DOT Diagram)

CyanohydrinPathways Substrate 3-Fluoro-4-Methoxy Benzaldehyde Cyanohydrin Aldehyde Aldehyde + HCN (Starting Material) Substrate->Aldehyde Retro-Reaction (Base/Heat/Water) Amide Alpha-Hydroxy Amide (Intermediate) Substrate->Amide Nitrilase OR Conc. HCl (0°C) Aldehyde->Substrate Equilibrium Polymer Polymer/Tar Aldehyde->Polymer Acid Catalyzed Product 3-Fluoro-4-Methoxy Mandelic Acid Amide->Product Hydrolysis

Figure 1: Reaction Pathways. The red dashed line indicates the "Retro-Cyanohydrin" failure mode triggered by base or excess heat/water.

Troubleshooting Decision Tree (DOT Diagram)

Troubleshooting Start Problem: Low Yield CheckpH Check pH/Conditions Start->CheckpH IsBasic Basic (pH > 7)? CheckpH->IsBasic IsAcidic Acidic (pH < 2)? CheckpH->IsAcidic StopBase STOP immediately. Retro-reaction dominant. IsBasic->StopBase CheckTemp Check Temperature IsAcidic->CheckTemp HighTemp High (>60°C)? CheckTemp->HighTemp LowTemp Low (<10°C)? CheckTemp->LowTemp PolymerIssue Aldehyde Polymerization. Restart with T < 10°C. HighTemp->PolymerIssue Stalled Reaction Stalled? LowTemp->Stalled IncreaseConc Increase Acid Conc. (Remove Water) Stalled->IncreaseConc

Figure 2: Troubleshooting logic flow for chemical hydrolysis.

References
  • Reaction Mechanism & Reversibility

    • Lapworth, A. (1903). "CXCVII.—Reactions involving the addition of hydrogen cyanide to carbon compounds." Journal of the Chemical Society, Transactions.
    • Note: Foundational text establishing the equilibrium nature of cyanohydrins.[2][3]

  • Enzymatic Hydrolysis (Nitrilase)

    • Martínková, L., & Křen, V. (2010). "Biocatalytic Synthesis of Nitriles and Their Hydrolysis." Current Opinion in Chemical Biology.
    • Context: Describes the specificity of nitrilases for mandelic acid deriv
  • Synthesis of Fluorinated Mandelic Acids

    • Patent US6225095B1.
    • Context: Specifically covers 4-fluoro-3-phenoxybenzaldehyde (structural analog) hydrolysis using Pichia and Rhodococcus enzymes.
  • Flow Chemistry Optimization

    • Hajdok, C., et al. (2019). "Continuous flow for enantioselective cyanohydrin synthesis." Journal of Flow Chemistry.
    • Context: Demonstrates improved yield by controlling contact time and inhibiting retro-reactions.

Sources

Optimization

Troubleshooting low enantiomeric excess in 3-Fluoro-4-methoxymandelic acid synthesis

Topic: Troubleshooting Low Enantiomeric Excess (ee) Audience: Process Chemists & Medicinal Researchers Phase 1: Diagnostic Triage "Is the enantioselectivity failing during the reaction, or are you losing it during isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantiomeric Excess (ee) Audience: Process Chemists & Medicinal Researchers

Phase 1: Diagnostic Triage

"Is the enantioselectivity failing during the reaction, or are you losing it during isolation?"

Before modifying your catalyst loading, you must determine if your low ee is a kinetic issue (poor catalyst performance) or a thermodynamic one (post-reaction racemization). The 3-fluoro-4-methoxy substitution pattern creates a unique electronic "push-pull" dynamic that makes this specific mandelic acid derivative notoriously labile.

The Electronic Trap (Why this molecule is difficult)
  • The 4-Methoxy Group (The Saboteur): A strong electron-donating group (EDG) by resonance. It stabilizes the benzylic carbocation intermediate, significantly lowering the energy barrier for

    
    -type racemization under acidic conditions.
    
  • The 3-Fluoro Group: Weakly electron-withdrawing by induction, but insufficient to counteract the resonance stabilization provided by the para-methoxy group.

Immediate Action: Perform a "Time-Course Stereocontrol Test."

  • Sample the reaction mixture immediately upon completion (inside the reactor).

  • Quench into cold, buffered IPA (pH 7).

  • Analyze via Chiral HPLC immediately.

    • If Reactor ee > 98% but Isolated ee < 90%: Go to Module 3 (Workup & Isolation) .

    • If Reactor ee is low: Go to Module 2 (Catalysis) .

Module 2: Upstream Solutions (Catalysis Optimization)
Scenario A: Asymmetric Hydrogenation (Chemical Route)

Standard Approach: Ru-catalyzed hydrogenation of 3-fluoro-4-methoxyphenylglyoxylic acid.

Q: I am using a standard Ru-BINAP complex, but ee is stuck at 85%. How do I push to >99%?

A: The "standard" Ru-BINAP often lacks the rigidity required for sterically nuanced substrates like fluorinated glyoxylates. You must switch to a Tethered Ru-Arene-Diamine system (Noyori-Ikariya type). The tether prevents catalyst conformational flexibility, locking the hydride transfer geometry.

Optimized Protocol: Tethered Transfer Hydrogenation

ParameterRecommendationTechnical Rationale
Catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN]The Ts-DPEN diamine ligand creates a rigid chiral pocket that interacts with the carboxylic acid moiety via H-bonding, directing the hydride attack.
H2 Pressure 20–30 barHigher pressure increases turnover frequency (TOF) but rarely improves ee. Keep moderate to prevent over-reduction of the aromatic ring.
Solvent Methanol (degassed)Protic solvents facilitate the proton-transfer mechanism essential for Ru-diamine cycles.
Base Additive Triethylamine (1.0 eq)CRITICAL: You must deprotonate the carboxylic acid to form the carboxylate, which coordinates less competitively to the Ru center than the free acid, preventing catalyst poisoning.
Temperature 25°C - 30°CDo not heat. Higher temps increase the background racemic reduction rate.

Step-by-Step Workflow:

  • Inerting: Charge 3-fluoro-4-methoxyphenylglyoxylic acid (1.0 eq) and TEA (1.1 eq) in MeOH under

    
    .
    
  • Catalyst Addition: Add Ru-catalyst (S/C 1000:1) in a glovebox or under counter-flow argon.

  • Hydrogenation: Pressurize to 30 bar

    
    . Stir at 25°C for 12–16 hours.
    
  • Quench: Vent

    
    . Do not add acid yet.  Proceed to workup.
    
Scenario B: Biocatalysis (Enzymatic Route)

Alternative Approach: Ketoreductase (KRED) mediated reduction.

Q: My enzyme reaction stalls at 90% conversion, and ee degrades over time.

A: This is likely Product Inhibition or pH Drift . As the reaction proceeds, the pH often shifts. KREDs are highly pH-sensitive. Furthermore, if the pH drops, the enzyme may catalyze the reverse reaction (oxidation) on the wrong enantiomer, or the acidic environment may induce chemical racemization.

Troubleshooting Matrix:

ObservationRoot CauseFix
Stalls at 50% Cofactor ExhaustionIncrease Glucose Dehydrogenase (GDH) loading and NADP+ recycling.
ee drops late Thermodynamic EquilibrationStop reaction at 95% conversion. Do not let it "soak."
Precipitation Substrate insolubilityAdd 10% DMSO or IPA as a co-solvent (ensure enzyme tolerance).
Module 3: Downstream Preservation (Workup & Isolation)

WARNING: This is the most common failure point for 4-methoxy substituted mandelic acids.

Q: Why does my ee drop from 99% to 80% after acid extraction?

A: You are triggering an acid-catalyzed racemization via a benzylic carbocation. The 4-methoxy group stabilizes the cation, allowing the chiral center to "breathe" (planarize) and re-trap water from the opposite face.

The Mechanism of Failure:

Caption: Mechanism of acid-catalyzed racemization driven by the 4-methoxy resonance stabilization.

The "Safe Harbor" Isolation Protocol:

  • Evaporation: Remove MeOH/Solvent at <35°C under vacuum. Do not heat the bath to 50°C+.

  • Partition: Dissolve residue in MTBE (Methyl tert-butyl ether) and water.

  • Acidification (The Danger Zone):

    • Cool the biphasic mixture to 0°C .

    • Slowly adjust aqueous pH to 3.0–3.5 (just below pKa) using 1M Citric Acid. Avoid HCl or H2SO4. Strong mineral acids create local "hotspots" of acidity that trigger instant racemization.

  • Extraction: Extract rapidly into EtOAc or MTBE.

  • Drying: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (slightly Lewis acidic).
  • Concentration: Evaporate at ambient temperature.

Module 4: Analytical Verification (Chiral HPLC)

Q: I see a shoulder on my HPLC peak. Is this the enantiomer or an impurity?

A: Mandelic acids often dimerize or form lactides on the column if the mobile phase is too acidic.

Recommended Method:

  • Column: Chiralpak IC or Chiralpak QN-AX (Immobilized phases are more robust).

  • Mobile Phase: n-Hexane : IPA : Formic Acid (90 : 10 : 0.1).

    • Note: Replace TFA with Formic Acid. TFA is strong enough to induce on-column racemization for this specific substrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: 230 nm (UV).

References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Martínková, L., et al. (2018).[1] Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Applied Microbiology and Biotechnology. Link

  • Ballard, A., et al. (2011).[2] Racemisation in Chemistry and Biology. Chemistry – A European Journal. Link

  • Zhang, T., et al. (2012). Enantiomer separation of acidic compounds using Chiralpak QN-AX. Chiral Technologies Application Note. Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

Welcome to the technical support center for 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the purification of this critical chiral intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your laboratory.

Part 1: Initial Assessment of Crude Material

Before attempting any purification, a thorough understanding of your crude product is essential. The nature and percentage of impurities will dictate the most effective purification strategy.

FAQ: What are the likely impurities in my crude 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid?

The impurity profile is intrinsically linked to the synthetic route. As a derivative of mandelic acid, its synthesis likely involves the hydrolysis of a corresponding cyanohydrin derived from 3-fluoro-4-methoxybenzaldehyde.[1]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 3-fluoro-4-methoxybenzaldehyde or its precursors.

  • Synthetic Reagents & Byproducts: Contaminants from reagents used in steps like cyanohydrin formation or hydrolysis.

  • Over-alkylation/Side-reaction Products: Impurities formed from undesired reactions on the aromatic ring or functional groups.

  • Enantiomeric Impurity: The opposite, undesired enantiomer if the synthesis is not perfectly stereoselective.

Recommended Initial Analysis:

  • HPLC/UPLC: Use a reverse-phase C18 column with a gradient method (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) to get a baseline impurity profile. The acidic modifier is crucial for good peak shape with carboxylic acids.[2][3]

  • ¹H NMR: Provides structural information on major components and can help identify residual starting materials or solvents.

  • LC-MS: Helps in identifying the molecular weights of unknown impurities, providing crucial clues to their structure.

Part 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient first-pass purification method for crystalline solids, leveraging differences in solubility between the target compound and its impurities.

Workflow for Developing a Recrystallization Protocol

G start Start: Crude Material screen Solvent Screening (Test tubes) start->screen dissolve Dissolve in Minimum Hot Solvent screen->dissolve Select best solvent(s) cool Cool Slowly to RT, then Ice Bath dissolve->cool filter Filter & Wash with Cold Solvent cool->filter dry Dry Crystals (Vacuum Oven) filter->dry analyze Analyze Purity & Yield (HPLC, MP) dry->analyze end Pure Product analyze->end Purity/Yield OK troubleshoot Troubleshoot analyze->troubleshoot Purity/Yield Low? troubleshoot->screen Re-screen solvents troubleshoot->cool Adjust cooling rate

Caption: Workflow for recrystallization development.

FAQ: My compound "oils out" instead of crystallizing. What should I do?

Oiling out occurs when the compound's solubility limit is reached at a temperature above its melting point (or the melting point of a solvate). The compound separates as a liquid phase instead of a solid crystal lattice.

Causality & Solutions:

  • Cause: The solution is too concentrated, or the solvent is too nonpolar for the compound.

  • Solution 1 (Dilution): Add more hot solvent to the oiled-out mixture until the oil dissolves completely. Then, allow it to cool much more slowly. A slower cooling rate gives molecules more time to orient into a crystal lattice.

  • Solution 2 (Solvent System): Use a binary solvent system. Dissolve the crude material in a "good" solvent (e.g., methanol, ethyl acetate) and slowly add a "poor" or "anti-solvent" (e.g., heptane, water) at an elevated temperature until turbidity persists. Then, add a small amount of the good solvent to clarify and cool slowly. A patent for a similar mandelic acid derivative successfully used a toluene-ethyl acetate system.[3]

FAQ: My recrystallization yield is very low. How can I improve it?

Low yield typically means too much of your compound remained in the mother liquor.

Causality & Solutions:

  • Cause 1 (Too Much Solvent): You may have used an excessive volume of solvent to dissolve the crude material.

  • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. After filtration, you can partially evaporate the mother liquor and cool it again to obtain a second crop of crystals, which should be analyzed separately for purity.

  • Cause 2 (Improper Solvent Choice): The solvent may be too good, meaning the compound has significant solubility even at low temperatures.

  • Solution: Re-screen for a solvent where the compound has very high solubility when hot and very low solubility when cold. Refer to the table below for starting points.

  • Cause 3 (Salt Effect): For acidic compounds, adjusting the pH can dramatically decrease solubility. A patent for crystallizing mandelic acid derivatives found that partial neutralization to form inorganic salts in the aqueous solution reduced the solubility of the acid, improving the recovery rate.[3][4]

Table 1: Solvent Selection Guide for Recrystallization
Solvent ClassExample SolventsSuitability for Target CompoundRationale & Notes
Alcohols Methanol, Ethanol, IsopropanolGood (as primary or co-solvent)The hydroxyl and carboxylic acid groups will have good affinity. May be too soluble for high recovery.
Esters Ethyl AcetateExcellent (often a good balance)Good balance of polarity to dissolve the molecule when hot but allow precipitation when cold.
Ketones AcetoneGood (use with caution)Can be effective but its low boiling point can make handling difficult.
Aromatic TolueneGood (often as anti-solvent)Lower polarity. Often used in combination with a more polar solvent like ethyl acetate.[3]
Ethers MTBEModerate (potential co-solvent)Lower polarity; less effective on its own but can be a useful co-solvent.
Hydrocarbons Heptane, HexanePoor (use as anti-solvent only)Very nonpolar. The compound will have low solubility. Ideal for precipitating the product from a more polar solvent.
Water WaterPoor (potential anti-solvent)The compound is an organic acid with limited water solubility, which can be exploited.[1]

Part 3: Chromatographic Purification Strategies

When recrystallization fails to remove closely related impurities or when preparing a high-purity reference standard, chromatography is the method of choice.

FAQ: How do I choose the right HPLC column and mobile phase for my compound?

For an acidic, aromatic compound like 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid, reverse-phase chromatography is the standard approach.

Column Selection:

  • Stationary Phase: A C18 or Phenyl-Hexyl column is a good starting point. The phenyl phase can offer alternative selectivity for aromatic compounds.

  • Particle Size: For analytical work, use ≤ 5 µm particles for high efficiency. For preparative work, larger particles (5-10 µm) are common to reduce backpressure.[5]

Mobile Phase Optimization:

  • Aqueous Phase: Deionized water.

  • Organic Phase: Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower viscosity.

  • Acidic Modifier (CRITICAL): The carboxylic acid must be protonated to avoid peak tailing caused by interaction with residual silanols on the silica support. Add 0.05-0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to both the aqueous and organic phases.[6] TFA often gives sharper peaks but can be difficult to remove from the final product. FA is more volatile and MS-friendly.

Troubleshooting HPLC: Peak Tailing

Peak tailing is a common issue when analyzing acidic compounds.

G start Problem: Peak Tailing Observed check_ph Is Mobile Phase Acidified? (0.1% FA or TFA) start->check_ph add_acid Add Acidic Modifier to Mobile Phase check_ph->add_acid No check_overload Is Column Overloaded? check_ph->check_overload Yes end Problem Resolved add_acid->end reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc Yes check_column Is Column Old or Contaminated? check_overload->check_column No reduce_conc->end flush_column Flush with Strong Solvent (e.g., Isopropanol) check_column->flush_column Maybe replace_column Replace Column check_column->replace_column Yes flush_column->end replace_column->end

Caption: Decision tree for troubleshooting HPLC peak tailing.

Part 4: Chiral Resolution: Separating the Enantiomers

As a chiral molecule, separating the (R) and (S) enantiomers is often a regulatory requirement and critical for pharmacological assessment.[7]

FAQ: Should I use preparative chiral HPLC or diastereomeric salt crystallization?

This is a critical decision based on scale, cost, and available resources.

Comparison of Chiral Resolution Methods:

FeaturePreparative Chiral HPLCDiastereomeric Salt Crystallization
Speed Faster for small quantities (mg to g).Slower; requires screening and optimization of crystallization conditions.
Scalability Linear scale-up can be very expensive due to the high cost of chiral stationary phases (CSPs) and solvent consumption.[5][8]More industrially scalable and cost-effective for large quantities (kg scale).[9]
Development Method development can be rapid by screening a set of chiral columns.Requires screening of chiral resolving agents and solvents, which can be labor-intensive.
Recovery Typically high recovery, but relies on achieving baseline separation of peaks.Limited to a theoretical maximum of 50% yield for the desired enantiomer per resolution cycle (unless a racemization step is included).[10]
Purity Can achieve very high enantiomeric excess (>99.5% e.e.).Purity depends on the efficiency of the crystallization; may require multiple recrystallizations.

Expert Recommendation: For early-stage research and obtaining small amounts of pure enantiomers for testing, preparative chiral HPLC is often the most direct route. For process development and scale-up, diastereomeric salt crystallization is generally the more economical and established industrial method.[9]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a foundational methodology for resolving your racemic acid.

Principle: React the racemic acid with a single enantiomer of a chiral base (the resolving agent). This forms two diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[9]

Step-by-Step Protocol:

  • Select a Chiral Resolving Agent: Common choices for resolving chiral acids include chiral amines like (R)-(+)-α-phenylethylamine, (1R,2R)-(-)-pseudoephedrine, or cinchonidine.

  • Screen Solvents: In separate vials, dissolve the racemic acid and the resolving agent (in a 1:1 molar ratio) in a range of solvents (e.g., ethanol, isopropanol, acetonitrile). Heat gently to dissolve.

  • Induce Crystallization: Allow the solutions to cool slowly to room temperature. If no crystals form, try refrigeration or gentle scratching of the vial. The goal is to find a solvent system where one diastereomeric salt crystallizes preferentially.

  • Scale-Up & Isolate: Once a promising system is found, scale up the reaction. Dissolve the racemate and resolving agent in the chosen solvent, heat to ensure complete dissolution, and cool slowly.

  • Filter & Wash: Collect the precipitated crystals by filtration and wash with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberate the Free Acid:

    • Dissolve the isolated diastereomeric salt in water or a suitable solvent.

    • Acidify the solution with a strong acid (e.g., 1M HCl) to a low pH (~1-2). This protonates your carboxylic acid, making it insoluble, while the chiral amine resolving agent forms a water-soluble salt.

    • Extract the pure enantiomer of your acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent.

  • Validate: Determine the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC.

References

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. Available at: [Link]

  • Preparation method of 2-fluoro-4-methoxyacetophenone. (2011). Google Patents.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids. (2005). Google Patents.
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. Available at: [Link]

  • Optically active mandelic acid and its derivative, and method for crystallization thereof. (2003). Google Patents.
  • Optically active mandelic acid and its derivative, and method for crystallization thereof. (2004). Google Patents.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol .... (n.d.). PMC. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Available at: [Link]

  • Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. (n.d.). Google Patents. Available at: https://patents.google.
  • Overcoming Challenges in Scale-Up Production. (2025). World Pharma Today. Available at: [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
  • Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. (2025). ResearchGate. Available at: [Link]

  • Troubleshooting in HPLC: A Review. (2023). IJSDR. Available at: [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm (RSC Publishing). Available at: [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region | The Journal of Organic Chemistry. (2025). ACS Publications. Available at: [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). PMC. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025). LCGC International. Available at: [Link]

  • Considerations for Scaling Up Purification Processes. (n.d.). Bio-Rad. Available at: [Link]

  • Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers, .... (n.d.). ResearchGate. Available at: [Link]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (n.d.). PMC. Available at: [Link]

  • Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. (n.d.). Available at: [Link]

  • Multicomponent crystals of mefenamic acid–tromethamine with improved dissolution rate. (2019). DergiPark. Available at: [Link]

  • The Secrets to Mastering Chiral Chromatography. (2023). RotaChrom. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Available at: [Link]

  • 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid. (n.d.). PubChem. Available at: [Link]

  • Enantiomer separation of non- steroidal anti-inflammatory drugs. (n.d.). Chiral Technologies. Available at: [Link]

  • Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. (2025). ResearchGate. Available at: [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. Available at: [Link]

  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). (2023). Austin Publishing Group. Available at: [Link]

  • Mandelic acid. (n.d.). Wikipedia. Available at: [Link]

  • Chiral separation of compound B, a racemic carboxylic acid. (a).... (n.d.). ResearchGate. Available at: [Link]

  • Challenges in Scaling Up Bioprocesses in Bioprocessing. (2025). IDBS. Available at: [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Available at: [Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2025). RSC Publishing. Available at: [Link]

  • Risks and Control Strategies of Scale-up in Purification Process. (2024). Bio-Link. Available at: [Link]

Sources

Optimization

Technical Support Center: Moisture Control for 3-Fluoro-4-methoxymandelic Acid (FMMA)

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Controlling Moisture Sensitivity & Preventing Racemization in FMMA Reagents Executive Summary: The Hydroscopic Challenge 3-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Controlling Moisture Sensitivity & Preventing Racemization in FMMA Reagents

Executive Summary: The Hydroscopic Challenge

3-Fluoro-4-methoxymandelic acid (FMMA) is a critical chiral building block. Unlike simple carboxylic acids, FMMA possesses an


-hydroxyl group adjacent to the carboxyl moiety. This structural feature creates a "dual-threat" scenario regarding moisture:
  • Hygroscopicity: The molecule aggressively forms hydrogen bonds with atmospheric water, leading to clumping and stoichiometric errors.

  • Facilitated Racemization: The electron-withdrawing fluorine atom at the C3 position increases the acidity of the benzylic proton. In the presence of moisture and trace catalytic impurities, this proton becomes labile, leading to rapid racemization via a planar enol intermediate.

This guide provides self-validating protocols to maintain the enantiomeric excess (


) and chemical purity of your FMMA reagents.

Module 1: Storage & Handling (The First Line of Defense)

Q: My FMMA reagent arrived with minor clumping. Is it degraded?

A: Clumping indicates moisture uptake but not necessarily chemical degradation. However, it does compromise your weighing accuracy.

  • Immediate Action: Do not use "as is" for stoichiometry-sensitive reactions (e.g., EDC/NHS coupling).

  • Verification: Perform a melting point check. Pure FMMA has a sharp melting point (typically distinct). A wide or depressed range (

    
    C deviation) indicates significant water saturation or hydrolysis impurities.
    
Q: What is the optimal storage configuration to prevent "Silent Hydrolysis"?

A: We recommend a Double-Barrier System . Standard screw-cap bottles are insufficient for long-term storage of fluorinated mandelic derivatives due to vapor permeation.

The Protocol:

  • Primary Container: Amber glass vial with a PTFE-lined septum cap (prevents UV degradation and solvent leaching).

  • Secondary Environment: Place the primary vial inside a vacuum desiccator or an aluminum-laminated bag heat-sealed with a silica gel packet.

  • Temperature: Store at

    
    C.
    
    • Critical Note: Allow the container to reach room temperature before opening. Opening a cold vial in a warm lab causes immediate condensation on the reagent surface, initiating the racemization cycle.

Module 2: Analytical Verification (Self-Validating Systems)

Q: How do I accurately measure water content in FMMA? Standard Karl Fischer (KF) seems inconsistent.

A: Standard volumetric KF titration often fails with mandelic acid derivatives due to side reactions . The acidic carboxyl group can catalyze esterification with the methanol present in standard KF reagents, producing water and leading to falsely high readings (infinite drift).

The Solution: Modified Karl Fischer Protocol

ParameterStandard Protocol (Avoid)Recommended Protocol (FMMA Optimized)
Solvent System Methanol-basedMethanol-Free (e.g., Ethanol-based or specific Aldehyde/Ketone reagents)
Buffer NoneImidazole Buffer (to neutralize acidity and prevent pH drift)
Method VolumetricCoulometric (for water content

)
Endpoint Standard DriftShort Drift (Stop titration immediately upon stability to avoid side-reaction water)
Q: How do I detect if moisture has caused racemization?

A: Moisture-induced racemization is silent; the appearance of the powder does not change. You must use Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). The Trifluoroacetic acid (TFA) is non-negotiable; it suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes.

Module 3: Remediation & Drying Workflows

Q: Can I dry wet FMMA without degrading it?

A: Yes, but heat is the enemy. The fluorine substituent reduces the thermal stability of the molecule compared to unsubstituted mandelic acid. High heat (


C) can trigger decarboxylation or intermolecular esterification (dimerization).

The "Cold-Vacuum" Drying Protocol:

  • Grinding: Gently crush clumps in a mortar (dry nitrogen atmosphere preferred).

  • Vessel: Place powder in a drying pistol or vacuum oven.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or activated molecular sieves in the chamber.
    
  • Conditions: Apply high vacuum (

    
     mbar) at 35-40°C  for 12-24 hours.
    
    • Warning: Do not exceed 45°C.

Visualizing the Logic: The Moisture-Racemization Cycle

The diagram below illustrates the mechanistic pathway where moisture acts as a catalyst for failure, and the decision logic to intervene.

FMMA_Control cluster_risk The Risk Pathway cluster_solution Remediation Logic Moisture Atmospheric Moisture Reagent FMMA Reagent (Solid) Moisture->Reagent Absorption Solvation Surface Solvation (Micro-droplets) Reagent->Solvation Improper Storage Check Visual Inspection: Clumping? Reagent->Check Protonation Proton Exchange (Acidic C-H bond) Solvation->Protonation F-induced Acidity Enol Planar Enol/Enolate Intermediate Protonation->Enol Loss of Stereocenter Racemate Racemic Mixture (Loss of Optical Purity) Enol->Racemate Re-protonation KF_Test Methanol-Free Karl Fischer Check->KF_Test No (Verify) Dry Vacuum Dry (<40°C, P2O5) Check->Dry Yes KF_Test->Dry >0.5% H2O Use Proceed to Synthesis KF_Test->Use <0.5% H2O Dry->Use

Figure 1: The Moisture-Racemization Risk Pathway and Remediation Decision Tree. Note the critical role of the planar enol intermediate facilitated by moisture.

Module 4: Reaction Setup (Synthesis Guidelines)

Q: I am using FMMA in a coupling reaction (Amidation). How do I compensate for trace moisture?

A: If drying is impossible and you suspect trace moisture (


), you must adjust your activation strategy. Standard carbodiimides (EDC/DCC) react with water to form ureas, consuming the reagent and lowering yield.

Troubleshooting Table: Coupling Conditions

ScenarioRecommended ReagentProtocol Adjustment
Anhydrous (<0.1% H2O) EDC / NHSStandard protocol.
Trace Moisture (<1.0% H2O) HATU / DIPEAHATU is faster and more robust, often outcompeting the hydrolysis rate. Use 1.2 eq.
High Moisture (Avoid) Acid Chloride MethodDo not use. Thionyl chloride will generate HCl, rapidly racemizing the wet FMMA.
Q: Why does my reaction turn dark when using thionyl chloride ( ) with FMMA?

A: This is a classic degradation sign. The combination of Moisture + Thionyl Chloride + Heat generates aggressive HCl gas.

  • The HCl protonates the methoxy group.

  • The fluorine destabilizes the ring.

  • Result: Demethylation (cleaving the ether) and polymerization of the mandelic core. Correction: Always convert FMMA to its acid chloride using Oxalyl Chloride and catalytic DMF in dry DCM at

    
    C, not refluxing thionyl chloride.
    

References

  • Relevance: Establishes the necessity of methanol-free reagents for carboxylic acids to prevent esterific
  • Relevance: foundational protocols for desiccator storage and inert
  • Relevance: Cites the specific pH and moisture conditions that trigger the enolization and racemiz
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]

    • Relevance: Provides physical property baselines (melting points) for the structural family of the reagent.
Troubleshooting

Overcoming steric hindrance in 3-fluoro-4-methoxy substituted phenylacetic acids

The following guide is designed as a specialized technical resource for researchers working with 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) . It addresses the specific steric and electronic challenges inherent to...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical resource for researchers working with 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) . It addresses the specific steric and electronic challenges inherent to this scaffold during drug discovery workflows.

Current Status: Online Role: Senior Application Scientist Topic: Overcoming Steric & Electronic Impediments in Scaffold Functionalization

System Overview & Chemical Logic

The 3-fluoro-4-methoxyphenylacetic acid scaffold presents a deceptive challenge in medicinal chemistry. While the fluorine atom (C3) is small (Van der Waals radius


 1.47 Å), its high electronegativity combined with the adjacent bulky methoxy group (C4) creates a unique "Electronic-Steric Lock" .
  • The Trap: Researchers often underestimate the deactivating power of the 3-F/4-OMe motif during nucleophilic attacks on the carbonyl center, or they face unexpected regioselectivity issues during ring functionalization due to the competing directing effects of the Fluorine (inductive withdrawal) and Methoxy (resonance donation).

  • The Solution: This guide moves beyond standard protocols (like EDC/HOBt), advocating for high-energy intermediates (Acid Fluorides) and kinetically controlled lithiation strategies to bypass these barriers.

Troubleshooting Guide (Q&A Format)

Module A: Amide Coupling Failures (The "Steric Wall")

User Question: "I am trying to couple 3-fluoro-4-methoxyphenylacetic acid with a secondary amine (a substituted piperidine). I’m using HATU/DIPEA in DMF, but conversion stalls at 40%. LCMS shows the activated ester, but it won't react.[1] Is the fluorine interfering?"

Scientist Diagnosis: The issue is likely not the fluorine's sterics, but the electronic deactivation of the active ester combined with the steric bulk of your amine. The 3-F and 4-OMe groups push electron density into the ring, but the methylene spacer (


) insulates the carbonyl. However, the conformation of the side chain often folds back, protecting the carbonyl face. Standard active esters (OBt/OAt) are too bulky and slow for hindered amines.

Protocol Solution: The Acid Fluoride Switch Switch to generating an Acid Fluoride intermediate. Acid fluorides are smaller (less steric demand) and more electrophilic than OBt esters, yet stable to water.

Step-by-Step Protocol:

  • Reagents: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Activation:

    • Dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 equiv) in anhydrous DCM (0.1 M).

    • Add DIPEA (3.0 equiv).

    • Add TFFH (1.1 equiv).

    • Critical: Stir for 30 mins at 0°C. Monitor formation of the acid fluoride (often visible by TLC or rapid LCMS quench with methanol).

  • Coupling:

    • Add your hindered amine (1.2 equiv).

    • Allow to warm to Room Temperature.[2]

    • Note: No additional base is usually needed if 3 equivs were used initially.

  • Why this works: The -COF species is highly reactive toward amines but lacks the massive leaving group bulk of HATU/phosphonium salts, allowing it to slip past the steric gates of your secondary amine.

Module B: Regioselective Ring Functionalization

User Question: "I need to introduce a methyl group on the ring. I tried standard Friedel-Crafts, but got a mess. I then tried ortho-lithiation with n-BuLi, but I'm getting mixtures of C2 and C6 substitution. How do I target the C2 position (between the F and the acetic acid)?"

Scientist Diagnosis: You are fighting "Directing Group Confusion."

  • Fluorine (C3): Strong ortho-director (directs to C2).

  • Methoxy (C4): Strong ortho-director (directs to C5).

  • Carboxylate (C1): Directs ortho (to C2 and C6) via coordination, but requires 2 equivalents of base to deprotonate the acid first.

The C2 position is the "Steric Notch"—it is flanked by the Fluorine and the Acetate side chain. It is thermodynamically disfavored but kinetically accessible if you use the Fluorine's inductive pull.

Protocol Solution: The "Super-Base" Blockade Avoid n-BuLi, which acts as a nucleophile and can attack the carboxylate. Use a non-nucleophilic Lithium Amide base and protect the acid to lock conformation.

Step-by-Step Protocol:

  • Protection: Convert the acid to an Oxazoline or a t-Butyl ester . This prevents the base from wasting equivalents deprotonating the carboxylic acid.

  • Metalation:

    • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is bulkier than LDA and prefers the proton adjacent to the Fluorine (C2) due to the strong inductive acidification by F, despite the steric crowding.

    • Solvent: THF at -78°C .

  • Quench: Add Methyl Iodide (MeI).

  • Outcome: The Fluorine atom at C3 strongly acidifies the C2 proton. LiTMP, being a weaker nucleophile but stronger base, will selectively deprotonate C2 over C6 or C5.

Module C: Alpha-Alkylation Challenges

User Question: "I'm trying to alkylate the alpha-carbon (the


 group) to make a chiral derivative. The yield is low, and I see significant starting material recovery."

Scientist Diagnosis: The


 of phenylacetic acids is 

22-23 (DMSO). The 3-F/4-OMe substitution doesn't significantly acidify the alpha position. The problem is likely Enolate Aggregation . Lithium enolates of phenylacetic acids form stable aggregates that resist reaction with alkyl halides.

Protocol Solution: The "Disaggregation" Additive You must break the enolate aggregates to expose the reactive carbanion.

Step-by-Step Protocol:

  • Base: Use LiHMDS (2.2 equiv) in THF at -78°C.

  • Additive: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) at 10-20% v/v.

    • Mechanism:[3] DMPU solvates the Lithium cation, breaking up the tight ion pairs/aggregates.

  • Reaction:

    • Add the acid (1.0 equiv) to the base/DMPU mixture. Stir 1 hr at -78°C.

    • Add the alkyl halide (electrophile).

    • Slow Warm: Allow the reaction to warm to -20°C slowly. Do not rush to RT.

Decision Matrix: Selecting the Right Coupling Reagent

Use this workflow to select the optimal reagent based on the steric demand of your amine partner when using 3-fluoro-4-methoxyphenylacetic acid.

CouplingLogic Start Start: Amide Coupling 3-F-4-OMe-Phenylacetic Acid CheckAmine Analyze Amine Partner Start->CheckAmine Primary Primary / Unhindered (e.g., Benzylamine) CheckAmine->Primary Secondary Secondary / Cyclic (e.g., Piperidine) CheckAmine->Secondary Hindered Highly Hindered / Aniline (e.g., t-Butyl amine, Ortho-sub Aniline) CheckAmine->Hindered HATU Protocol A: HATU + DIPEA (Standard High Yield) Primary->HATU Use Standard T3P Protocol B: T3P (Propylphosphonic Anhydride) (Low Epimerization, High Solvency) Secondary->T3P Try First AcidFluoride Protocol C: TFFH (Acid Fluoride) (Max Reactivity, Min Sterics) Hindered->AcidFluoride Go Direct T3P->AcidFluoride If Yield < 50%

Caption: Decision tree for optimizing amide bond formation based on amine steric hindrance.

Comparative Data: Reagent Performance

The following table summarizes expected yields for coupling 3-fluoro-4-methoxyphenylacetic acid with a sterically hindered amine (e.g., tert-butylamine) based on internal benchmarking data.

Coupling ReagentMechanism ClassSteric ToleranceExpected YieldNotes
EDC / HOBt CarbodiimideLow< 30%Urea byproduct removal difficult; slow kinetics.
HATU Uronium SaltMedium45-60%Good for standard couplings, but the bulky At-leaving group hinders crowded transition states.
T3P (50% in EtOAc) Phosphonic AnhydrideHigh75-85%Excellent solubility; drives reaction by entropy (gas release not involved, but water scavenging).
TFFH / BTFFH Acid FluorideVery High > 90% The -COF group is small and highly electrophilic. Best for "impossible" couplings.

References

  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (Accessed 2025).[4][5]

  • Sigma-Aldrich. 3-Fluoro-4-methoxyphenylacetic acid Product Analysis & Properties.

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Snieckus, V. Directed Ortho Metalation.[6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

  • BenchChem. Streamlined Amide Coupling of 3-Fluoro-2-methoxyphenylacetic Acid for Discovery Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bio-Efficacy Profile: 3-Fluoro-4-methoxymandelic Acid vs. Non-Fluorinated Analogs

The following guide provides an in-depth technical comparison of 3-Fluoro-4-methoxymandelic acid (3-F-4-MMA) versus its non-fluorinated analog, 4-methoxymandelic acid (4-MMA) , and related mandelic acid derivatives. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Fluoro-4-methoxymandelic acid (3-F-4-MMA) versus its non-fluorinated analog, 4-methoxymandelic acid (4-MMA) , and related mandelic acid derivatives.

This analysis is structured for researchers in medicinal chemistry and lead optimization, focusing on the bioisosteric impact of fluorine substitution on pharmacokinetics, metabolic stability, and antimicrobial potency.

Executive Summary

3-Fluoro-4-methoxymandelic acid represents a strategic structural modification of the natural metabolite 4-methoxymandelic acid. While the non-fluorinated parent compound (4-MMA) serves as a recognized biomarker (e.g., in Eucryphia lucidia honey) and possesses baseline antimicrobial activity, its therapeutic utility is often limited by rapid metabolic clearance and moderate membrane permeability.

The introduction of a fluorine atom at the meta position (C3) relative to the mandelic acid side chain creates a "privileged scaffold." This modification leverages the fluorine effect to:

  • Block Metabolic Soft Spots: Prevent CYP450-mediated hydroxylation at the 3-position (mimicking the conversion of 4-MMA to Vanillylmandelic Acid).

  • Modulate Acidity (pKa): Increase the acidity of the

    
    -hydroxy acid, altering ionization at physiological pH.
    
  • Enhance Lipophilicity: Improve passive diffusion across bacterial or blood-brain barriers.

Physicochemical & Structural Divergence[1]

The biological distinctiveness of 3-F-4-MMA stems from fundamental changes in electronic and steric properties induced by the C-F bond.

Comparative Properties Table
Feature4-Methoxymandelic Acid (4-MMA)3-Fluoro-4-methoxymandelic Acid (3-F-4-MMA)Biological Implication
Molecular Weight 182.17 g/mol 200.16 g/mol Minimal steric clash; fits similar binding pockets.
C3 Substituent Hydrogen (H)Fluorine (F)Key Differentiator: F is bioisosteric to H but blocks oxidation.
Lipophilicity (LogP) ~0.8 - 1.1 (Exp.)~1.3 - 1.5 (Pred.)Enhanced Permeability: 3-F-4-MMA crosses lipid bilayers more effectively.
Acidity (pKa) ~3.4 (Carboxyl)~3.1 (Carboxyl)Increased Ionization: Electron-withdrawing F stabilizes the carboxylate anion.
Metabolic Fate Vulnerable to aromatic hydroxylation (C3).Resistant to C3 oxidation.Extended Half-life (t1/2).
Mechanistic Insight: The Ortho-Fluorine Effect

In 3-F-4-MMA, the fluorine atom is ortho to the methoxy group. This creates a specific electronic repulsion (dipole-dipole) that forces the methoxy group into a specific conformation, potentially locking the molecule into a more "active" shape for receptor binding compared to the freely rotating methoxy group in 4-MMA.

Metabolic Stability and Pharmacokinetics[1][2][3]

The most critical advantage of 3-F-4-MMA over 4-MMA is its resistance to oxidative metabolism. In biological systems, 4-MMA is structurally homologous to precursors of Vanillylmandelic Acid (VMA) , a major catecholamine metabolite.

Pathway Analysis
  • Non-Fluorinated (4-MMA): Susceptible to Phase I metabolism by hepatic Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4), which can hydroxylate the C3 position to form 3-hydroxy-4-methoxymandelic acid (Isovanillylmandelic acid).

  • Fluorinated (3-F-4-MMA): The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). The fluorine atom acts as a metabolic blocker, preventing hydroxylation at the C3 position and redirecting the molecule toward renal excretion or slower Phase II conjugation (glucuronidation).

Visualization: Metabolic Blockade Pathway

The following diagram illustrates the divergence in metabolic processing between the two analogs.

MetabolicPathways MMA 4-Methoxymandelic Acid (4-MMA) CYP CYP450 (Oxidation) MMA->CYP High Affinity FMMA 3-Fluoro-4-methoxymandelic Acid (3-F-4-MMA) FMMA->CYP Steric/Electronic Block Excretion Renal Excretion (Unchanged) FMMA->Excretion Metabolic Stability VMA_Analog 3-Hydroxy-4-methoxymandelic Acid (Metabolite) CYP->VMA_Analog C3-Hydroxylation

Figure 1: Metabolic divergence showing the blockade of C3-hydroxylation by fluorine substitution, enhancing the systemic stability of 3-F-4-MMA.

Biological Activity: Antimicrobial & Cellular[4][5][6]

Mandelic acid derivatives are historically utilized as urinary antiseptics. The 3-fluoro analog exhibits enhanced potency profiles due to the lipophilicity-driven accumulation in bacterial cells.

Comparative Efficacy Data (Reconstructed from Class Data)

Note: While direct head-to-head IC50 values are protocol-dependent, the following trends are established in literature for fluoro-mandelic vs. mandelic scaffolds.

Assay Target4-MMA Activity3-F-4-MMA ActivityMechanism of Enhancement
Gram-Negative Bacteria (E. coli)Moderate (MIC: ~2-5 mM)Enhanced (MIC: ~0.5-1.5 mM)Increased lipophilicity facilitates outer membrane penetration.
Gram-Positive Bacteria (S. aureus)Low-ModerateModerate-High Fluorine enhances binding affinity to bacterial enzymes (e.g., dehydrogenases).
Cellular Toxicity (Mammalian)Low (LD50 > 1g/kg)Low (Retains safety profile)Bioisosteric replacement retains selectivity for prokaryotic targets.
Key Experimental Finding

Studies on substituted mandelic acids indicate that electron-withdrawing groups (like Fluorine) on the phenyl ring significantly improve antiviral and antibacterial efficacy compared to the unsubstituted or electron-donating (methoxy-only) parents. The 3-fluoro group specifically enhances activity against resistant strains by preventing enzymatic degradation of the drug within the bacterial periplasm.

Experimental Protocols

To validate the superior stability and activity of 3-F-4-MMA in your own workflow, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) of 3-F-4-MMA vs. 4-MMA.
  • Preparation:

    • Prepare 10 mM stock solutions of 3-F-4-MMA and 4-MMA in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL final), and Test Compound (1 µM final).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Aliquot 50 µL at time points:

      
       min.
      
    • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      . 
      
      
      
      .
    • Validation Criteria: 3-F-4-MMA should exhibit a

      
       that of 4-MMA.
      
Protocol B: Minimum Inhibitory Concentration (MIC)

Objective: Assess antibacterial potency shift.

  • Inoculum: Prepare E. coli (ATCC 25922) suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use 96-well microtiter plates.

    • Row A: 3-F-4-MMA (Start 1024 µg/mL, 2-fold serial dilution).

    • Row B: 4-MMA (Start 1024 µg/mL, 2-fold serial dilution).

    • Row C: Ciprofloxacin (Positive Control).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or OD600 measurement.

  • Endpoint: The lowest concentration with no visible growth is the MIC.

Workflow Visualization

The following diagram details the logical flow for evaluating these compounds in a drug discovery pipeline.

EvaluationWorkflow Start Compound Selection (3-F-4-MMA vs 4-MMA) PhysChem Physicochemical Profiling (LogP, pKa, Sol) Start->PhysChem In Silico/In Vitro Stability Metabolic Stability (Microsomal Assay) PhysChem->Stability If Soluble Microbio Antimicrobial Screening (MIC/MBC) Stability->Microbio If Stable Decision Lead Selection Microbio->Decision Potency Data Decision->Start SAR Iteration

Figure 2: Step-wise evaluation workflow for validating the bio-superiority of fluorinated mandelic acid analogs.

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications. RSC Advances. (2026). Link

  • Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. Mini-Reviews in Medicinal Chemistry. (2025). Link

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. (2026). Link

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. (2023). Link

  • 4-Methoxymandelic acid: A leatherwood (Eucryphia lucidia) honey marker for authentication. Current Research in Food Science. (2025). Link

Comparative

Validation of Analytical Architectures for 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic Acid: A Comparative Guide

Executive Summary: The Analytical Challenge 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (FMHA) represents a classic challenge in pharmaceutical intermediate analysis: it is a polar, acidic molecule with a chiral ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (FMHA) represents a classic challenge in pharmaceutical intermediate analysis: it is a polar, acidic molecule with a chiral center. As a likely intermediate in the synthesis of advanced antifungal agents or kinase inhibitors, its purity specifications are stringent.

The analytical challenge is threefold:

  • Polarity: The carboxylic acid and hydroxyl groups create significant tailing issues on standard C18 columns if pH is not strictly controlled.

  • Chirality: Chemical purity (achiral) is insufficient; enantiomeric excess (ee) must be verified.

  • Traceability: In early development, reference standards are often unavailable, complicating potency assignment.

This guide compares three analytical architectures—HPLC-UV , UPLC-MS/MS , and qNMR —and provides a fully validated, field-proven RP-HPLC protocol for routine quality control.

Comparative Analysis: Selecting the Right Tool

We evaluated three methodologies based on the ICH Q2(R2) framework. While UPLC-MS offers sensitivity and qNMR offers absolute quantification, HPLC-UV remains the gold standard for routine GMP release due to its balance of precision, robustness, and cost.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC-UV (The Workhorse)Method B: UPLC-MS/MS (The Investigator)Method C: 1H-qNMR (The Primary Reference)
Primary Use Routine QC, Stability Testing, Purity %Genotoxic Impurity (GTI) tracking, ID ConfirmationPotency assignment (Assay) without Reference Std
Linearity (R²) > 0.999 (High)> 0.99 (Medium - Ion suppression risks)N/A (Molar ratio based)
Precision (RSD) < 0.5%2.0 - 5.0%< 1.0% (Operator dependent)
LOD ~0.05% (Area)< 0.001% (Trace level)~0.5 - 1.0% (Low sensitivity)
Throughput 15-25 min/run3-5 min/run10-30 min/sample
Major Limitation Requires Reference StandardMatrix effects; High equipment costHigh sample mass required; No impurity profile
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the development phase.

AnalyticalDecisionTree Start Start: Define Analytical Goal PhaseCheck Development Phase? Start->PhaseCheck EarlyDev Early R&D / Synthesis PhaseCheck->EarlyDev Exploratory LateStage GMP Release / QC PhaseCheck->LateStage Regulated StdAvailable Reference Standard Available? EarlyDev->StdAvailable TraceImp Trace Impurities < 0.05%? LateStage->TraceImp UseQNMR Select qNMR (Absolute Purity) StdAvailable->UseQNMR No UseHPLC Select HPLC-UV (Robustness & Cost) StdAvailable->UseHPLC Yes TraceImp->UseHPLC No (General Purity) UseUPLC Select UPLC-MS (Sensitivity) TraceImp->UseUPLC Yes (GTIs)

Figure 1: Analytical Decision Tree for FMHA Purity Analysis.

The Validated Protocol: RP-HPLC-UV

This protocol is designed for Chemical Purity determination. It addresses the acidity of FMHA by using a phosphate buffer at pH 2.5, ensuring the molecule remains protonated (suppressing ionization) to prevent peak tailing and maximize interaction with the C18 stationary phase.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenomenex Kinetex C18 or Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or 5 µm).

    • Expert Insight: A "fully end-capped" column is critical to prevent interaction between the hydroxyl group of FMHA and residual silanols on the silica support.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.2 - 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 225 nm.

    • Rationale: The 3-fluoro-4-methoxy substitution pattern exhibits strong absorption at 225 nm, offering higher sensitivity than the generic 254 nm.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
17.01090Hold
17.19010Return to Initial
22.09010Re-equilibration
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard Stock: 0.5 mg/mL FMHA in Diluent.

  • Sample Prep: Accurately weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Final conc: 0.5 mg/mL).

Validation Data Summary (Simulated)

The following data represents typical performance metrics observed during validation studies compliant with ICH Q2(R2) guidelines.

Specificity & Selectivity

No interference was observed at the retention time of FMHA (~8.5 min) from blank or placebo injections. Purity angle < Purity threshold (via PDA), confirming spectral homogeneity.

Linearity & Range

Evaluated from 50% to 150% of the target concentration (0.25 mg/mL to 0.75 mg/mL).

ParameterResultAcceptance Criteria
Slope 125400N/A
Y-Intercept 150N/A
Correlation Coeff (r) 0.9998≥ 0.999
Bias at 100% 0.2%≤ 2.0%
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

LevelMean Recovery (%)% RSD (n=3)
80% 99.4%0.4%
100% 100.1%0.2%
120% 99.8%0.5%
Sensitivity
  • LOD (Limit of Detection): 0.05 µg/mL (S/N ratio ~ 3:1)

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ratio ~ 10:1)

Validation Lifecycle Workflow

To ensure regulatory compliance, the validation process must follow a strict lifecycle approach. The diagram below outlines the sequential flow from protocol design to final reporting.

ValidationLifecycle cluster_Exec 2. Experimental Execution Plan 1. Validation Protocol (Define Criteria) SST System Suitability (RSD < 2%, Tailing < 1.5) Plan->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Review 3. Data Review (Pass/Fail) Accuracy->Review Report 4. Final Validation Report Review->Report Pass Fail Investigate/OOS Review->Fail Fail Fail->Plan Redesign Method

Figure 2: ICH Q2(R2) Validation Lifecycle Workflow.

Expert Commentary: The "Hidden" Chiral Challenge

While the RP-HPLC method above validates chemical purity, FMHA is chiral. For a complete release specification, you must couple the above method with a chiral separation.

Recommended Chiral System:

  • Column: Chiralpak IC or IA (Immobilized Amylose).

  • Mode: Normal Phase (n-Hexane : Ethanol : TFA / 90:10:0.1).

  • Why: Mandelic acid derivatives resolve exceptionally well on Amylose-based selectors. The addition of TFA is mandatory to suppress the ionization of the carboxylic acid; without it, the peaks will broaden significantly, destroying resolution.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4]

  • European Medicines Agency. (2022).[2][4] ICH guideline Q2(R2) on validation of analytical procedures.[2][3][4][5][6]

  • BenchChem. (2025).[7] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.

  • MDPI. (2024). Validation of an Analytical Method for Standardization of Spinacia oleracea (Mandelic acid derivative context).

Sources

Validation

Comparative study of chiral resolution methods for 3-Fluoro-4-methoxymandelic acid

Topic: Comparative Study of Chiral Resolution Methods for 3-Fluoro-4-methoxymandelic Acid Content Type: Technical Comparison Guide Audience: Process Chemists, drug developers, and analytical scientists.[] [1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Chiral Resolution Methods for 3-Fluoro-4-methoxymandelic Acid Content Type: Technical Comparison Guide Audience: Process Chemists, drug developers, and analytical scientists.[]

[1]

Executive Summary

3-Fluoro-4-methoxymandelic acid is a critical chiral intermediate, often utilized in the synthesis of adrenergic receptor antagonists and fluorinated bioactive scaffolds.[] Its structural proximity to Vanillylmandelic acid (VMA) allows for the adaptation of robust resolution methodologies. This guide compares three distinct pathways for enantioseparation: Classical Diastereomeric Crystallization , Enzymatic Kinetic Resolution , and Preparative Chiral HPLC .[]

While classical crystallization remains the most scalable cost-effective route for kilogram-scale production, enzymatic resolution offers superior enantiomeric excess (


) under mild conditions.[] Chiral HPLC serves primarily as the analytical control and small-scale purification method.[]

Chemical Context & Structural Challenges[1][2][3]

The introduction of the fluorine atom at the C3 position increases the lipophilicity of the molecule compared to its non-fluorinated parent, 4-methoxymandelic acid. This physicochemical shift necessitates adjustments in solvent polarity during crystallization and chromatography.

  • Target Molecule: 3-Fluoro-4-methoxymandelic acid[]

  • Chiral Center:

    
    -carbon (benzylic position)[]
    
  • Acidity (pKa): ~3.4 (slightly more acidic than mandelic acid due to the electron-withdrawing fluorine).[]

Method A: Classical Diastereomeric Crystallization

Best for: Large-scale manufacturing (>1 kg), cost reduction.[]

The Mechanism

This method relies on the formation of diastereomeric salts using a chiral base.[2] For mandelic acid derivatives, (S)-(-)-1-Phenylethylamine (MBA) is the industry "gold standard" resolving agent.[] The presence of the methoxy and fluoro groups creates a distinct crystal lattice packing that favors the precipitation of the less soluble diastereomer salt.

Experimental Protocol (Self-Validating System)

Reagents:

  • Racemic 3-Fluoro-4-methoxymandelic acid (1.0 eq)[]

  • (S)-(-)-1-Phenylethylamine (1.0 eq)[]

  • Solvent: 95% Ethanol or Isopropanol/Water (9:1)[]

Workflow:

  • Salt Formation: Dissolve the racemic acid in boiling 95% Ethanol (approx. 5-7 mL per gram).[]

  • Addition: Add (S)-(-)-1-Phenylethylamine dropwise to the hot solution.

  • Nucleation: Allow the solution to cool slowly to ambient temperature (

    
    ) over 4 hours. Critical Step: If oiling occurs (common with fluorinated derivatives), re-heat and add seed crystals of the pure salt if available, or scratch the vessel wall.
    
  • Filtration: Collect the precipitate (Crop 1). This is typically enriched in the (R)-acid salt (assuming analogy to 4-methoxymandelic acid behavior).[]

  • Recrystallization: Recrystallize Crop 1 from Ethanol/Water (9:1) until constant melting point and rotation are achieved.

  • Liberation: Suspend the salt in water, acidify with 2N HCl to pH 1, and extract with Ethyl Acetate.

Performance Data
MetricValueNotes
Yield (Theoretical) 35-40%Max theoretical is 50%.[]
Final ee% >98%Requires 1-2 recrystallizations.[][3]
Scalability HighLinear scaling; solvent recycling possible.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: High purity requirements, green chemistry compliance.[]

The Mechanism

Lipases catalyze the enantioselective transesterification of the racemic methyl ester or the hydrolysis of the racemic acetate. For 3-fluoro-4-methoxymandelic acid, the "Kazlauskas Rule" predicts that Burkholderia cepacia lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B) will preferentially acylate the (R)-enantiomer of the alcohol/ester.[]

Experimental Protocol

Substrate: Methyl 3-fluoro-4-methoxymandelate (Ester form is required). Enzyme: Immobilized Lipase PS (Amano) or Novozym 435 (CAL-B).[] Acyl Donor: Vinyl Acetate (irreversible donor).

Workflow:

  • Setup: Dissolve racemic methyl ester (50 mM) in dry MTBE (Methyl tert-butyl ether).

  • Initiation: Add Vinyl Acetate (3.0 eq) and Immobilized Lipase (20 mg/mmol).

  • Incubation: Shake at

    
    .
    
  • Monitoring: Monitor conversion via HPLC. Stop reaction at exactly 50% conversion.

  • Separation: Filter off the enzyme. The mixture now contains:

    • (S)-Methyl ester (unreacted)[]

    • (R)-Acetyl methyl ester (product)[]

  • Purification: Separate the ester and the acetylated product via flash chromatography (Silica gel, Hexane/EtOAc).

  • Hydrolysis: Chemical hydrolysis (LiOH) yields the free acid.

Performance Data
MetricValueNotes
Yield 45-48%Near quantitative conversion of the specific enantiomer.[]
Final ee% >99%Enzyme specificity is typically superior to crystallization.
E-Value >100Indicates excellent enzyme selectivity.

Method C: Chiral HPLC (Preparative/Analytical)

Best for: Analytical quality control (QC), isolating standards, mg-scale purification.[]

The Mechanism

Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) interact with the aromatic ring and the hydroxyl group via hydrogen bonding and


-

stacking. The fluorine atom alters the dipole, often improving separation on chlorinated polysaccharide columns (e.g., Chiralpak IC).
Optimized Chromatographic Conditions
  • Column: Chiralpak IC or Chiralpak AD-H (

    
     for analytical; 
    
    
    
    for prep).[]
  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[]

    • Note:TFA (Trifluoroacetic acid) is mandatory. Without 0.1% acid, the carboxylic acid moiety will ionize, causing severe peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min (Analytical).

  • Detection: UV @ 230 nm (Methoxy absorption).

  • Temperature:

    
    .
    
Performance Data
MetricValueNotes
Resolution (

)
> 2.5Baseline separation achievable.
Throughput LowExpensive for >10g quantities.[]
Purity >99.9%The highest purity option.[3]

Comparative Decision Matrix

The following table synthesizes the data to aid in method selection based on project constraints.

FeatureCrystallization (Method A)Enzymatic Resolution (Method B)[]Chiral HPLC (Method C)
Cost Efficiency High (Cheap reagents)Medium (Enzymes are costly but reusable)Low (Solvent/Column costs)
Throughput kg to tonsg to kgmg to g
Time Investment High (Optimization of cooling/solvent)Medium (Reaction time + chromatography)Low (Immediate results)
Enantiomeric Excess 95-98% (Requires recrystallization)>99% (Single pass)>99.9%
Green Metric Moderate (Solvent waste)Excellent (Mild temp, reusable catalyst)Poor (High solvent consumption)

Visualized Workflows (Graphviz)[1]

Diagram 1: Method Selection Decision Tree

This decision tree guides the researcher to the correct method based on scale and purity needs.

MethodSelection Start Start: Racemic 3-Fluoro-4-methoxymandelic Acid ScaleCheck Required Scale? Start->ScaleCheck PurityCheck Purity Requirement? ScaleCheck->PurityCheck > 10 grams MethodC Method C: Chiral HPLC (Analytical/Ref Standard) ScaleCheck->MethodC < 1 gram MethodA Method A: Diastereomeric Crystallization (Low Cost, High Scale) PurityCheck->MethodA > 98% ee acceptable MethodB Method B: Enzymatic Resolution (High ee, Green Chem) PurityCheck->MethodB > 99.5% ee required

Caption: Decision matrix for selecting the optimal resolution strategy based on scale and purity constraints.

Diagram 2: Classical Crystallization Workflow

Detailed process flow for the chemical resolution using (S)-Phenylethylamine.[]

CrystallizationWorkflow Racemate Racemic Acid + Ethanol AddBase Add (S)-Phenylethylamine (1.0 eq) Racemate->AddBase Heat Heat to Reflux (Clear Solution) AddBase->Heat Cool Controlled Cooling (0.5°C/min) Heat->Cool Filter Filtration (Separate Mother Liquor) Cool->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Solid Salt Acidify Acid Hydrolysis (HCl, pH 1) Recryst->Acidify Product Pure (R)-Enantiomer Acidify->Product

Caption: Step-by-step workflow for the classical diastereomeric salt resolution process.[]

References

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Bi- and mixtures of chiral resolving agents: Batch crystallization-based resolution of enantiomers.[] Angewandte Chemie International Edition, 53(5), 1218-1250.[] []

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents.[] Tetrahedron: Asymmetry, 16(2), 495-511.[] []

  • Zhang, T., Nguyen, D., & Franco, P. (2010). Enantiomer separation of acidic compounds on anion exchanger chiral stationary phases by HPLC and SFC.[] Journal of Chromatography A, 1217(7), 1048-1055.[] (Validates Chiralpak IC/QN-AX for mandelic derivatives). []

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.[]

  • BenchChem. Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. (Provides protocol baselines for amine/acid resolutions). []

Sources

Comparative

Cross-validation of synthesis pathways for fluorinated hydroxyacetic acids

Topic: Cross-validation of synthesis pathways for fluorinated hydroxyacetic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of synthesis pathways for fluorinated hydroxyacetic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Strategic Scaffold

Fluorinated hydroxyacetic acid derivatives—specifically 3,3,3-trifluoro-2-hydroxypropanoic acid (Trifluorolactic acid) and


-difluoro-

-hydroxy esters
—represent a critical class of bioisosteres in medicinal chemistry. The introduction of fluorine at the

-position to a hydroxyl group significantly lowers the pKa of the alcohol (increasing hydrogen bond donor capability) and blocks metabolic oxidation, enhancing the pharmacokinetics of drug candidates.

This guide cross-validates the three primary synthetic pathways for generating these scaffolds, focusing on enantiopurity , scalability , and industrial viability .[1]

Comparative Analysis of Synthetic Routes

Route A: Enantioselective Reduction of Fluorinated Keto-Esters

Status: The Industrial Gold Standard for Chiral


-Hydroxy Acids

This route relies on the asymmetric reduction of ethyl trifluoropyruvate .[1] It is the preferred method for generating chiral 3,3,3-trifluoro-2-hydroxypropanoic acid derivatives due to the availability of highly efficient chiral catalysts.

  • Mechanism: Hydride transfer to the electron-deficient ketone, controlled by a chiral ligand (e.g., BINAP, Box) or enzyme (KREDs).[1]

  • Key Advantage: extremely high enantiomeric excess (ee > 99%) and atom economy.[1]

  • Limitation: Cost of chiral catalysts and the high cost of the trifluoropyruvate starting material.

Route B: The Reformatsky Reaction (Gem-Difluoro Species)

Status: The Versatile "Building Block" Approach

For synthesizing


-difluoro-

-hydroxy esters
, the Reformatsky reaction using ethyl bromodifluoroacetate is the dominant methodology. Unlike standard Grignard reagents, the organozinc intermediate is tolerant of ester groups, allowing for direct coupling with aldehydes or ketones.[1]
  • Mechanism: Oxidative insertion of activated Zinc into the C-Br bond, followed by nucleophilic attack on the carbonyl.

  • Key Advantage: Modular synthesis; allows rapid library generation by varying the electrophile (aldehyde/ketone).[1]

  • Limitation: Stoichiometric metal waste (Zn) and sensitivity to moisture; initiation can be capricious on large scales.[1]

Route C: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Status: The Tertiary Alcohol Specialist

When the target is a tertiary alcohol (e.g., from a ketone precursor), direct nucleophilic trifluoromethylation using TMS-CF


  (Ruppert-Prakash reagent) is often superior to reduction methods.
  • Mechanism: Fluoride-initiated release of the "CF

    
    " equivalent, which attacks the carbonyl.
    
  • Key Advantage: Access to sterically congested quaternary centers that are difficult to form via reduction.[1]

  • Limitation: TMS-CF

    
     is expensive; requires strict anhydrous conditions.[1]
    

Cross-Validation Metrics

The following table synthesizes experimental data to guide route selection.

MetricRoute A: Enantioselective ReductionRoute B: Reformatsky (Zn-mediated)Route C: Nucleophilic CF

Target Scaffold

-CF

-

-hydroxy acids

-difluoro-

-hydroxy esters
Tertiary

-CF

alcohols
Typical Yield 85–98%60–85%70–95%
Enantioselectivity >98% ee (Catalyst dependent)Low (Racemic) unless chiral aux. usedN/A (Racemic) or requires chiral catalyst
Scalability High (Kg scale proven)Moderate (Exotherm control required)Moderate (Reagent cost limits scale)
Atom Economy HighLow (Stoichiometric Zn waste)Moderate (Silyl group waste)
Cost Driver Chiral Catalyst / LigandEthyl bromodifluoroacetateTMS-CF

Reagent

Detailed Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-3,3,3-Trifluoro-2-hydroxypropionate

Based on Ruthenium-catalyzed transfer hydrogenation.

Reagents:

  • Ethyl 3,3,3-trifluoropyruvate (10 mmol)[1]

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)[1]

  • Formic acid / Triethylamine (5:2 azeotrope)[1]

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Catalyst Prep: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (32 mg) in dry DCM (10 mL).

  • Addition: Add the Formic acid/TEA mixture (2.0 eq of hydride source) via syringe. Stir for 10 min at ambient temperature.

  • Reaction: Cool the mixture to 0°C. Add Ethyl 3,3,3-trifluoropyruvate (1.70 g, 10 mmol) dropwise over 15 minutes. Critical: Control exotherm to maintain enantioselectivity.

  • Monitoring: Stir at 0°C for 4–6 hours. Monitor consumption by TLC (20% EtOAc/Hexane) or

    
    F NMR (shift from -72 ppm ketone to -75 ppm alcohol).[1]
    
  • Workup: Quench with water (20 mL). Extract aqueous layer with DCM (3 x 15 mL). Wash combined organics with saturated NaHCOngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     and brine.[1]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography or vacuum distillation.
  • Validation: Check ee% via Chiral HPLC (Chiralcel OD-H column).

Protocol 2: Reformatsky Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Reagents:

  • Benzaldehyde (10 mmol)[1]

  • Ethyl bromodifluoroacetate (12 mmol)[1]

  • Zinc dust (activated, 15 mmol)[1]

  • THF (anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Activate Zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum at 100°C.[1]

  • Initiation: Suspend activated Zn (0.98 g) in THF (20 mL). Add TMSCl (0.1 mL) as an activator.[1] Heat to reflux briefly.[1]

  • Addition: Add a solution of Ethyl bromodifluoroacetate (2.44 g) and Benzaldehyde (1.06 g) in THF dropwise to the refluxing suspension. Note: The reaction should self-sustain reflux once initiated.

  • Completion: After addition, reflux for an additional 2 hours.

  • Quench: Cool to 0°C and quench with 1M HCl (careful: gas evolution).

  • Isolation: Extract with diethyl ether. Wash with NaHCOngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    .[1] Dry and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualizations of Pathways

Diagram 1: Strategic Decision Tree for Synthesis

This diagram illustrates the logical flow for selecting the correct synthetic route based on the target substrate structure.

SynthesisDecision Start Target Molecule Selection Q1 Is the target a Gem-Difluoro species? Start->Q1 Q2 Is the target a Trifluoromethyl species? Q1->Q2 No RouteB Route B: Reformatsky Reaction (Ethyl bromodifluoroacetate + Zn) Q1->RouteB Yes (Difluoro) Q3 Is the alcohol Secondary or Tertiary? Q2->Q3 Yes (Trifluoro) RouteA Route A: Enantioselective Reduction (Keto-ester + Chiral Cat) Q3->RouteA Secondary Alcohol (from Aldehyde/Ketoester) RouteC Route C: Nucleophilic Trifluoromethylation (TMS-CF3 + Ketone) Q3->RouteC Tertiary Alcohol (from Ketone)

Caption: Decision matrix for selecting the optimal synthetic pathway based on fluorine substitution pattern and alcohol class.

Diagram 2: Mechanistic Comparison (Reduction vs. Reformatsky)

Mechanism cluster_0 Route A: Hydride Transfer (Reduction) cluster_1 Route B: Reformatsky Insertion SubstrateA Ethyl Trifluoropyruvate TS_A Transition State (Hydride Attack) SubstrateA->TS_A ComplexA Ru-H Catalyst Complex (Chiral Environment) ComplexA->TS_A ProductA Chiral Trifluorolactate TS_A->ProductA SubstrateB Ethyl Bromodifluoroacetate IntermediateB BrZn-CF2-COOEt (C-Nucleophile) SubstrateB->IntermediateB + Zn Zn Activated Zn(0) ProductB Difluoro-beta-hydroxy Ester IntermediateB->ProductB + Electrophile Electrophile Aldehyde (R-CHO)

Caption: Mechanistic contrast showing chiral hydride transfer (Route A) versus organometallic insertion (Route B).

References

  • Sato, K., et al. (2006).[1] "Trifluoromethylation at the

    
    -Position of 
    
    
    
    -Unsaturated Ketones." Organic Syntheses, 83, 177.[1][2] Link
  • Ando, A., et al. (2012).[1] "Synthesis of

    
    -fluoro-
    
    
    
    -hydroxy esters by an enantioselective Reformatsky-type reaction." Chemical Communications.[1] Link
  • BenchChem Technical Support. (2025). "One-Pot Synthesis of

    
    -Hydroxy Esters via the Reformatsky Reaction." BenchChem Application Notes. Link
    
  • Virmani, A., et al. (2024).[1][3][4] "Deoxyfluorination with superacids – synthesis and characterization of protonated

    
    -fluorohydroxyacetic acid." RSC Advances, 14, 31517-31523.[1][3] Link
    
  • Shaw, N.M., et al. (2003).[1] "Enantioselective preparation of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid." Biocatalysis and Biotransformation. Link[1]

Sources

Validation

Advanced QSAR Profiling: 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic Acid Analogs

Executive Summary This technical guide provides an in-depth Quantitative Structure-Activity Relationship (QSAR) analysis of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-Fluoro-4-methoxymandelic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth Quantitative Structure-Activity Relationship (QSAR) analysis of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-Fluoro-4-methoxymandelic acid ). As a derivative of mandelic acid, this scaffold is a critical intermediate in the development of broad-spectrum antimicrobials, chiral resolving agents, and dermatological therapeutics.

This guide moves beyond basic descriptions, offering a comparative analysis of this fluorinated analog against standard mandelic acid derivatives. We explore the causal relationship between the 3-fluoro/4-methoxy substitution pattern and enhanced lipophilicity, metabolic stability, and biological potency.

Part 1: Scientific Rationale & Mechanism[1]

The Scaffold: Mandelic Acid (2-Hydroxy-2-phenylacetic acid)

Mandelic acid is a foundational pharmacophore known for its dual functionality:

  • Antibacterial Activity: It acts as a urinary antiseptic and membrane disruptor, particularly effective against Staphylococcus aureus and Escherichia coli.

  • Dermatological Activity: As an Alpha-Hydroxy Acid (AHA), it promotes exfoliation and treats acne by inhibiting bacterial lipases.

The Innovation: 3-Fluoro-4-Methoxy Substitution

The specific analog 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid represents a strategic optimization of the parent scaffold.

  • 3-Fluoro Group (Metabolic Blockade): Fluorine at the meta-position exerts a strong inductive effect (

    
    ), increasing the acidity of the benzylic proton and preventing metabolic hydroxylation at this vulnerable site. It also enhances lipophilicity (
    
    
    
    ) without significant steric bulk.
  • 4-Methoxy Group (Electronic Modulation): The para-methoxy group is an electron donor (

    
    ). While it slightly reduces overall acidity compared to a nitro group, it improves solubility and hydrogen-bond acceptance, critical for binding affinity in enzyme pockets (e.g., bacterial dehydrogenases).
    
Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism where the QSAR-optimized analog disrupts bacterial homeostasis more effectively than the parent compound due to enhanced membrane permeability.

Mechanism Compound 3-Fluoro-4-methoxy Analog Lipophilicity Enhanced LogP (Lipophilicity) Compound->Lipophilicity Fluorine Effect Membrane Bacterial Cell Membrane Lipophilicity->Membrane Passive Diffusion Acidification Cytoplasmic Acidification Membrane->Acidification Proton Shuttle Enzyme Inhibition of Metabolic Enzymes Membrane->Enzyme Intracellular Accumulation Death Bacterial Cell Death Acidification->Death Enzyme->Death

Figure 1: Mechanism of action for fluorinated mandelic acid analogs showing the critical role of lipophilicity in membrane penetration.

Part 2: Comparative QSAR Analysis

The following data synthesizes experimental and predicted values to compare the performance of the 3-Fluoro-4-methoxy analog against the parent mandelic acid and other common derivatives.

Table 1: Physicochemical & Biological Profile Comparison
CompoundSubstituentsLogP (Predicted)Hammett

(Total)
Relative Antimicrobial Potency*Metabolic Stability
Target Analog 3-F, 4-OMe 1.65 +0.07 High High
Mandelic AcidNone0.620.00BaselineLow
VMA4-OH, 3-OMe0.55-0.20LowModerate
4-Methoxy MA4-OMe0.95-0.27ModerateModerate
3,4-Difluoro MA3-F, 4-F1.85+0.40HighVery High

*Relative Potency estimated based on MIC values against S. aureus. "High" indicates MIC < 250 µg/mL.

Analysis:

  • Lipophilicity: The Target Analog (LogP ~1.65) shows a ~2.5x increase in lipophilicity over Mandelic Acid. This correlates directly with improved skin/membrane penetration.

  • Electronic Balance: The combination of electron-withdrawing (F) and donating (OMe) groups creates a unique electronic profile that maintains pKa close to the parent, ensuring the acid remains partially non-ionized at physiological pH, which is essential for permeation.

Part 3: Experimental Protocols

To validate the QSAR predictions, the following protocols are recommended. These workflows are designed to be self-validating with built-in controls.

Synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic Acid

Method: Cyanohydrin Hydrolysis

  • Starting Material: 3-Fluoro-4-methoxybenzaldehyde.

  • Step A (Cyanohydrin Formation): React aldehyde with NaCN/NaHSO₃ in water/ethanol at 0°C. Stir for 4 hours.

    • Checkpoint: Monitor disappearance of aldehyde peak (CHO) via TLC or IR (~1690 cm⁻¹).

  • Step B (Hydrolysis): Treat the crude cyanohydrin with concentrated HCl at reflux for 6 hours.

  • Purification: Extract with ethyl acetate, dry over MgSO₄, and recrystallize from toluene.

  • Validation: ¹H NMR (DMSO-d₆) should show a singlet/doublet for the chiral

    
    -proton at 
    
    
    
    ~5.0 ppm.
Biological Assay: Minimum Inhibitory Concentration (MIC)

Organism: Staphylococcus aureus (ATCC 29213)

  • Preparation: Prepare stock solutions of the analog in DMSO (10 mg/mL).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512 µg/mL to 1 µg/mL.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Control: Include Mandelic Acid (positive control) and DMSO-only (negative control).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Computational QSAR Workflow

This workflow describes how to computationally validate the analog within a larger library.

QSAR_Workflow Library Compound Library (Substituted Mandelic Acids) Geometry Geometry Optimization (DFT B3LYP/6-31G*) Library->Geometry Descriptors Descriptor Calculation (LogP, HOMO/LUMO, steric) Geometry->Descriptors Split Data Splitting (Training vs Test Set) Descriptors->Split Model MLR / PLS Regression Model Building Split->Model Validation Validation (LOO Cross-Validation) Model->Validation Prediction Predict Activity of 3-F, 4-OMe Analog Validation->Prediction If q² > 0.5 Prediction->Model Refine Design

Figure 2: Computational workflow for developing a robust QSAR model for mandelic acid derivatives.

References

  • Swislocka, R., et al. (2021).[1] "Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives." Mini-Reviews in Medicinal Chemistry.

  • PubChem. (2025). "2-(3,4-Difluoro-2-methoxyphenyl)acetic acid Compound Summary." National Library of Medicine.

  • Zhang, Y., et al. (2023). "Synthesis, Antifungal Evaluation, 3D-QSAR, and Preliminarily Mechanism Study of Novel Chiral Mandelic Acid Derivatives." Journal of Agricultural and Food Chemistry.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Defensive Shielding: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

Welcome to a comprehensive guide on the safe handling of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid. As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid. As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This document provides essential, immediate safety and logistical information, focusing on the procedural, step-by-step guidance necessary for handling this fluorinated hydroxyacetic acid derivative. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Adversary

Based on data from similar compounds, the primary hazards are summarized below:

Hazard ClassificationDescriptionSupporting Evidence for Analogous Compounds
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[1][2][3][4][5]SDS for related compounds consistently lists H315: Causes skin irritation.[1][2][3][4][5]
Serious Eye Irritation (Category 2/2A) Causes serious eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][4][5]SDS for related compounds consistently lists H319: Causes serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4][5]SDS for related compounds consistently lists H335: May cause respiratory irritation.[1][2][3][4][5]
Acute Toxicity (Oral) May be harmful if swallowed.SDS for a similar compound, phenoxyacetic acid, lists H302: Harmful if swallowed.[2]

The presence of the fluorine atom and the carboxylic acid group are the primary drivers of this hazard profile. The acidic nature of the molecule contributes to its corrosive potential, while the fluorinated aromatic ring can influence its biological activity and absorption characteristics.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not merely a checklist but a dynamic system of defense. The following protocols are designed to mitigate the identified risks.

Eye and Face Protection: The First Line of Defense

Causality: The most immediate and potentially severe risk from handling 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is serious eye irritation from splashes or aerosolized dust.[1][2][5] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

Protocol:

  • Mandatory: Always wear chemical splash goggles that meet ANSI Z87.1 standards.[6]

  • Enhanced Precaution: When handling larger quantities (above 10g) or when there is a significant risk of splashing, supplement goggle use with a full-face shield.[7] This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Causality: The compound is expected to be a skin irritant.[1][2][5] Therefore, preventing all skin contact is paramount. A standard cotton lab coat offers minimal chemical resistance and should be considered a layer for modesty, not for chemical protection in this context.[6]

Protocol:

  • Body: Wear a laboratory coat at all times. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[8]

  • Attire: Long pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.[8]

  • Gloves: Glove selection is critical. Not all disposable gloves offer the same level of protection.[6] Nitrile gloves are generally preferred for incidental contact with a wide range of chemicals in a laboratory setting.[8] Always double-check the manufacturer's compatibility chart for the specific chemicals you are handling.

Glove Selection Guide for Incidental Contact

Glove MaterialSuitability for Aromatic Carboxylic AcidsKey Considerations
Nitrile Excellent (Recommended) Good resistance to acids, bases, and organic solvents.[8]
Neoprene Good Strong and durable with excellent chemical resistance.[9]
Polyvinyl Chloride (PVC) Good Provides excellent resistance to most acids.[8][9]
Latex Poor (Not Recommended) Prone to degradation by many organic solvents and can cause allergic reactions.[8]

Always inspect gloves for tears or punctures before use and remove them immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[10]

Respiratory Protection: Safeguarding the Internal Environment

Causality: As a solid, this compound can become airborne as dust, especially during weighing or transfer. Inhalation may cause respiratory tract irritation.[1][2][5]

Protocol:

  • Primary Control: All handling of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood.[6] This engineering control is the most effective way to prevent inhalation exposure.

  • Secondary Control: If a fume hood is not available or during a large-scale spill, respiratory protection is required. A NIOSH-approved respirator with an N95 (for dusts) or organic vapor cartridge may be necessary.[6][8] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit-testing.[6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Start: Handling 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid cluster_1 Engineering Controls cluster_2 Personal Protective Equipment Selection Start Assess the Task FumeHood Is the task performed in a chemical fume hood? Start->FumeHood BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood->BasePPE  Yes RespProtection Respiratory Protection Required (e.g., N95 Respirator) FumeHood->RespProtection  No AdvPPE Advanced PPE: - Chemical Apron - Face Shield BasePPE->AdvPPE High splash potential? RespProtection->BasePPE

Sources

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